molecular formula C9H6Cl2N4O B601563 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one CAS No. 252186-78-0

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Katalognummer: B601563
CAS-Nummer: 252186-78-0
Molekulargewicht: 257.08
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one is a chemical compound of significant interest in medicinal chemistry research, particularly as a core structure for developing novel bioactive molecules. It belongs to the 1,2,4-triazine chemical class, a nitrogen-rich heterocyclic system known for its diverse pharmacological potential . This specific scaffold is integral to advanced research programs focused on designing new sodium channel blockers, which are a crucial target for the development of anticonvulsant agents . The 1,2,4-triazine core, especially when substituted with a 2,3-dichlorophenyl group, provides a versatile template for chemical exploration and structure-activity relationship (SAR) studies aimed at optimizing neurological activity . As a specialist research chemical, this product is intended solely for laboratory investigation by qualified scientists. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers can utilize this compound as a key intermediate or precursor in synthetic chemistry projects or as a reference standard in analytical studies to further explore the promising applications of 1,2,4-triazine derivatives in biomedical science.

Eigenschaften

IUPAC Name

3-amino-6-(2,3-dichlorophenyl)-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O/c10-5-3-1-2-4(6(5)11)7-8(16)13-9(12)15-14-7/h1-3H,(H3,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNGWOHWYFBGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179878
Record name 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252186-78-0
Record name 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252186780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-tryriazin-5(2H)-one; 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-tryriazin-5(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-6-(2,3-DICHLOROPHENYL)-1,2,4-TRIAZIN-5(4H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1NCO7263R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Deep Dive: 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (Lamotrigine)

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Synthesis, and Mechanistic Evolution

Executive Summary

This technical guide analyzes the discovery and development of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (Lamotrigine).[1] Unlike many modern ligands discovered via high-throughput screening, this phenyltriazine derivative emerged from a rational design program based on a hypothesis that was ultimately proven incorrect—a classic example of "serendipitous rationality" in medicinal chemistry. This document details the synthetic pathways, the pivot from antifolate theory to sodium channel modulation, and the specific structural attributes that confer its unique pharmacological profile.

Part 1: The Antifolate Hypothesis (The "Wrong" Logic)

In the mid-1960s and 70s, the prevailing theory at Wellcome Research Laboratories (now GSK) was that folates were pro-convulsant . This was based on observations that the antiepileptic drugs (AEDs) of the era—Phenobarbital, Primidone, and Phenytoin—often caused folate deficiency. Researchers postulated that their efficacy might be linked to this antifolate activity.

Consequently, a program was initiated to synthesize small-molecule folate antagonists as potential AEDs. The target pharmacophore was the pyrimethamine-like structure, known to inhibit dihydrofolate reductase (DHFR).

  • The Result: A series of phenyltriazines were synthesized.[2] While many were potent DHFR inhibitors, they lacked anticonvulsant activity in maximal electroshock (MES) models.

  • The Anomaly: Lamotrigine (BW430C) was synthesized as a weak DHFR inhibitor. Paradoxically, it exhibited potent anticonvulsant activity. This decoupled the antifolate toxicity from the therapeutic effect, disproving the original hypothesis while delivering a successful drug candidate.

Visualization: The Discovery Logic Pivot

DiscoveryLogic Hypothesis Hypothesis: Folates are Pro-convulsant Strategy Strategy: Design DHFR Inhibitors Hypothesis->Strategy Screening Screening: Phenyltriazine Library Strategy->Screening Result1 Potent DHFR Inhibitors: No Anti-Seizure Effect Screening->Result1 Expected Result2 Lamotrigine: Weak DHFR Inhibition Potent Anti-Seizure Screening->Result2 Serendipity Result1->Hypothesis Contradicts Pivot Mechanism Pivot: Voltage-Gated Na+ Channels Result2->Pivot New Understanding

Figure 1: The logical divergence where the failure of the antifolate hypothesis led to the identification of a sodium channel blocker.

Part 2: Chemical Synthesis & Optimization[3]

The synthesis of the 1,2,4-triazine core requires precise control over the condensation of acyl precursors with aminoguanidine. The presence of the 2,3-dichlorophenyl moiety is critical; the steric bulk and electron-withdrawing nature of the chlorines at the ortho and meta positions provide metabolic stability against ring hydroxylation.

Core Synthetic Pathway (The "Miller" Route)

The standard industrial route involves the condensation of 2,3-dichlorobenzoyl cyanide with aminoguanidine bicarbonate.

Reaction Scheme:

  • Acyl Cyanide Formation: 2,3-Dichlorobenzoyl chloride

    
     2,3-Dichlorobenzoyl cyanide.[2]
    
  • Schiff Base Formation: Condensation with aminoguanidine.

  • Cyclization: Dehydration to form the triazine ring.

Experimental Protocol: Laboratory Scale Synthesis

Note: This protocol is adapted from standard patent literature (e.g., US Patent 4,602,017) and optimized for clarity.

Reagents:

  • 2,3-Dichlorobenzoyl cyanide (20.0 g, 0.1 mol)

  • Aminoguanidine bicarbonate (20.0 g, 0.15 mol)

  • Dimethyl sulfoxide (DMSO) (200 mL)

  • Nitric acid (8N) (catalytic/cyclization agent)[3]

Step-by-Step Methodology:

  • Preparation of the Adduct:

    • Dissolve aminoguanidine bicarbonate in DMSO (400 mL) with vigorous stirring.

    • Critical Step: Add 8N HNO3 dropwise until gas evolution (

      
      ) ceases and the solution is acidic (pH < 2). This generates the reactive aminoguanidine nitrate in situ.
      
    • Add 2,3-dichlorobenzoyl cyanide in portions over 20 minutes, maintaining temperature below 30°C.

  • Cyclization (The Triazine Formation):

    • Stir the mixture at ambient temperature for 7 days (classic route) or heat to 60°C for 24 hours (accelerated route).

    • Observation: The solution will darken as the Schiff base intermediate cyclizes.

  • Isolation:

    • Pour the reaction mixture into ice-cold water (1.5 L) containing sufficient NaOH to neutralize the acid (pH ~10-11). The basic environment precipitates the free base.

    • Filter the resulting yellow/white precipitate.

  • Purification:

    • Recrystallize from methanol or isopropanol.

    • Yield: Expected ~45-60%.

    • Characterization: Melting point 216-218°C.

Visualization: Synthetic Pathway[2]

Synthesis SM1 2,3-Dichlorobenzoyl chloride Intermediate1 2,3-Dichlorobenzoyl cyanide SM1->Intermediate1 Nucleophilic Substitution Reagent1 CuCN / KI Reagent1->Intermediate1 SchiffBase Schiff Base Intermediate Intermediate1->SchiffBase SM2 Aminoguanidine Bicarbonate SM2->SchiffBase Acid HNO3 / DMSO Acid->SchiffBase Product Lamotrigine (3-Amino-6-(2,3-dichlorophenyl)... -1,2,4-triazin-5(4H)-one) SchiffBase->Product Ring Closure Cyclization Cyclization (-H2O) Cyclization->Product

Figure 2: The chemical synthesis pathway converting the benzoyl chloride precursor to the final triazine ring.

Part 3: Mechanism of Action (The Corrected Science)

Once the antifolate hypothesis was discarded, electrophysiological studies revealed the true mechanism. Lamotrigine functions as a use-dependent blocker of voltage-gated sodium channels (VGSCs) .

Mechanistic Pillars:
  • State-Dependent Binding: Lamotrigine binds preferentially to the inactivated state of the Na+ channel, rather than the resting state.

  • Stabilization: By stabilizing the inactivated conformation, it prolongs the refractory period of the neuron.

  • Frequency Dependence: This blockade is most effective during high-frequency firing (e.g., during a seizure), sparing normal low-frequency neuronal transmission.

  • Glutamate Modulation: The downstream effect of Na+ channel blockade at presynaptic terminals is the inhibition of the release of excitatory neurotransmitters, specifically glutamate and aspartate.

Table 1: Comparative Binding Data

ParameterLamotriginePhenytoinCarbamazepine
Primary Target Voltage-gated Na+ ChannelVoltage-gated Na+ ChannelVoltage-gated Na+ Channel
Binding State Slow InactivatedFast InactivatedFast Inactivated
Glutamate Inhibition High PotencyModerateModerate
Folate Inhibition (Ki) ~20 µM (Weak)>100 µM>100 µM
Visualization: Pharmacological Mechanism[2]

Mechanism Neuron Presynaptic Neuron (High Frequency Firing) NaChannel Voltage-Gated Na+ Channel Neuron->NaChannel Depolarization InactivatedState Stabilized Inactivated State NaChannel->InactivatedState Modulation Lamotrigine Lamotrigine (Ligand) Lamotrigine->NaChannel Binds ActionPotential Action Potential Propagation InactivatedState->ActionPotential Inhibits Glutamate Glutamate Release ActionPotential->Glutamate Prevents Ca2+ Influx Seizure Seizure Activity Glutamate->Seizure Reduced Excitation

Figure 3: Mechanism of Action illustrating the stabilization of the inactivated sodium channel and subsequent reduction in glutamate release.

Part 4: Clinical Translation & Bipolar Discovery[5]

The history of Lamotrigine contains a second serendipitous event. While initially developed solely for epilepsy, early clinical observations suggested mood-elevating properties.

In the 1990s, Dr. Richard Weisler and colleagues noted that patients with epilepsy treated with Lamotrigine reported improvements in mood that exceeded what would be expected from seizure control alone. This led to off-label use and eventual rigorous trials for Bipolar I Disorder .

Unlike Lithium (which treats mania) or traditional antidepressants (which can induce mania), Lamotrigine showed a unique profile: it is particularly effective at preventing the recurrence of depressive episodes in bipolar patients without destabilizing the mood towards mania.[1] This "mood stabilizing" effect is believed to be linked to the antiglutamatergic activity described in Part 3.

References
  • Miller, A. A., et al. (1986). Lamotrigine. In: Meldrum B.S., Porter R.J. (eds) New Anticonvulsant Drugs.[4] Current Problems in Epilepsy, vol 4. John Libbey, London.

  • Wellcome Foundation Ltd. United States Patent 4,602,017: Novel 3,5-diamino-6-(substituted phenyl)-1,2,4-triazines. (1986).

  • Cheung, H., et al. (1992). The mechanism of action of lamotrigine: the results from studies on electrophysiological and neurochemical systems. Epilepsy Research.[5]

  • Weisler, R. H., et al. (2008). Discovery and development of lamotrigine for bipolar disorder: a story of serendipity, clinical observations, risk taking, and persistence. Journal of Affective Disorders.

  • Leach, M. J., et al. (1986). Pharmacological studies on lamotrigine, a novel potential antiepileptic drug: II. Neurochemical studies on the mechanism of action. Epilepsia.[3][5][4][6][7][8]

Sources

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one as a lamotrigine impurity.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one, a critical impurity in the manufacturing and stability profiling of Lamotrigine.

Role: Critical Process Impurity & Degradant in Lamotrigine API Pharmacopoeial Designation: EP Impurity A | USP Related Compound C[1][2]

Executive Summary & Chemical Identity

In the development of Lamotrigine (an anticonvulsant and mood stabilizer), the control of impurities is strictly regulated by ICH Q3A/Q3B guidelines.[1] Among these, This compound (hereafter referred to as the 5-Oxo Impurity ) represents a significant challenge due to its dual nature as both a process-related impurity and a hydrolytic degradation product.[1]

Unlike the parent molecule (Lamotrigine), which possesses a 3,5-diamino structure, the 5-Oxo Impurity results from the loss of the amino group at the C5 position, replaced by a carbonyl oxygen.[1] This structural change significantly alters its solubility, pKa, and chromatographic behavior.[1]

Physicochemical Profile
PropertySpecification
CAS Registry Number 252186-78-0
Molecular Formula C₉H₆Cl₂N₄O
Molecular Weight 257.07 g/mol
Pharmacopoeial Status EP Impurity A (European Pharmacopoeia)USP Related Compound C (United States Pharmacopeia)
Structural Class 1,2,4-Triazinone (Desamino-hydroxy derivative)
Solubility Low solubility in water; soluble in DMSO and warm methanol.[1]
Tautomerism Exists in equilibrium between the lactam (5-oxo) and lactim (5-hydroxy) forms, favoring the lactam in solution.[1]

Mechanistic Pathways of Formation

Understanding the genesis of the 5-Oxo Impurity is essential for developing control strategies.[1] It arises through two distinct pathways:[3]

Pathway A: Process-Related Side Reaction (Cyclization Error)

During the industrial synthesis of Lamotrigine, the key intermediate—2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile (Schiff base)—undergoes cyclization.[1]

  • Ideal Path: Cyclization in aliphatic alcohols (e.g., methanol/isopropanol) under reflux leads to the 3,5-diamino ring (Lamotrigine).[1]

  • Impurity Path: In the presence of excess water or extreme pH (particularly highly basic conditions, pH > 9), the imine/nitrile functionalities are susceptible to hydrolysis before or during ring closure, leading to the formation of the triazinone ring instead of the diaminotriazine.[1]

Pathway B: Hydrolytic Degradation (API Instability)

Existing Lamotrigine can degrade into the 5-Oxo Impurity under forced stress conditions (acidic/basic hydrolysis).[1] The C5-amino group acts as a leaving group (as ammonia) via nucleophilic attack by water at the C5 position.[1]

Visualization: Formation Pathways

The following diagram illustrates the bifurcation between the desired API synthesis and the impurity formation.

Lamotrigine_Impurity_Pathways Start 2,3-Dichlorobenzoyl Cyanide Intermediate Schiff Base Intermediate (2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile) Start->Intermediate + Aminoguanidine (Condensation) Lamotrigine LAMOTRIGINE (API) (3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) Intermediate->Lamotrigine Cyclization (Alcohol Reflux, pH ~7) Impurity 5-OXO IMPURITY (this compound) Intermediate->Impurity Side Reaction (High pH / H2O) Lamotrigine->Impurity Hydrolytic Degradation (Acid/Base Stress) Ammonia NH3 (Byproduct)

Caption: Mechanistic bifurcation showing the 5-Oxo Impurity arising from both synthesis side-reactions and API degradation.

Synthesis of Reference Standard

To validate analytical methods (HPLC/UPLC), researchers must synthesize a high-purity reference standard of the 5-Oxo Impurity.[1] The following protocol utilizes the hydrolytic degradation of Lamotrigine, which is the most reliable route for obtaining the specific 5(4H)-one regioisomer.[1]

Protocol: Acid-Catalyzed Hydrolysis

Objective: Selective conversion of the C5-amino group to a carbonyl.[1]

  • Reagents:

    • Lamotrigine (API grade): 5.0 g[1]

    • Hydrochloric Acid (6M): 50 mL[1]

    • Ethanol: 20 mL

    • Sodium Hydroxide (10% w/v): For neutralization[1]

  • Procedure:

    • Dissolution: Suspend 5.0 g of Lamotrigine in a mixture of 50 mL 6M HCl and 20 mL ethanol in a round-bottom flask.

    • Reflux: Heat the mixture to reflux (approx. 85-90°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1) or HPLC until the starting material is <1%.[1]

    • Precipitation: Cool the reaction mixture to room temperature (25°C). The hydrochloride salt of the impurity may precipitate.[1]

    • Neutralization: Slowly adjust the pH to 6.0–7.0 using 10% NaOH solution.[1] The free base of the 5-Oxo Impurity will precipitate as a white to off-white solid.[1]

    • Filtration: Filter the solid under vacuum and wash with cold water (2 x 20 mL) to remove inorganic salts.[1]

    • Purification: Recrystallize the crude solid from hot DMF/Water (1:1) or boiling methanol.[1]

    • Drying: Dry in a vacuum oven at 60°C for 8 hours.

  • Expected Yield: 65–75%

  • Characterization:

    • MS (ESI+): m/z 257.0 [M+H]⁺

    • ¹H NMR (DMSO-d₆): Absence of the C5-NH₂ signal (approx.[1] 6.5 ppm) present in Lamotrigine; appearance of a broad lactam NH proton (12.0–13.0 ppm).[1]

Analytical Profiling (HPLC Method)

The 5-Oxo Impurity is more polar than Lamotrigine due to the loss of the lipophilic amino group and the ability to tautomerize.[1] It typically elutes before Lamotrigine in Reverse Phase chromatography.[1]

Recommended HPLC Conditions

This method separates the 5-Oxo Impurity (Impurity A) from Lamotrigine and other known impurities (e.g., N-methyl derivatives).[1]

ParameterCondition
Column C18 End-capped (e.g., Inertsil ODS-3V or equivalent), 250 x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer (pH 3.5): 0.05 M KH₂PO₄ adjusted with H₃PO₄
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-25 min: 20% B → 60% B25-30 min: 60% B (Isocratic)30-35 min: Return to 20% B
Detection UV @ 270 nm (Max absorption for the triazinone core)
Retention Time (RT) 5-Oxo Impurity: ~ 0.5 – 0.6 RRT (Relative to Lamotrigine)Lamotrigine: 1.0 RRT
Analytical Logic Tree

When an unknown peak appears at RRT ~0.55, the following logic confirms its identity as the 5-Oxo Impurity.

Analytical_Logic Start Unknown Peak @ RRT 0.5-0.6 UV_Spec Check UV Spectrum (PDA) Start->UV_Spec Decision1 Lambda Max ~270nm? UV_Spec->Decision1 Mass_Spec LC-MS Analysis Decision2 m/z = 257 (M+H)+? Mass_Spec->Decision2 Decision1->Mass_Spec Yes Reject Other Degradant (e.g., N-oxide) Decision1->Reject No Result CONFIRMED 5-Oxo Impurity Decision2->Result Yes (-16 Da vs API) Decision2->Reject No

Caption: Decision matrix for identifying the 5-Oxo Impurity during stability testing.

Regulatory & Toxicological Context

Limits and Specifications

Under ICH Q3A (R2) , impurities in new drug substances must be reported, identified, or qualified based on the daily dose.[1]

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower)

Toxicity Assessment

The 5-Oxo Impurity is structurally related to the parent drug.[1] While specific toxicological data for the isolated impurity is often proprietary to NDA holders, it is generally considered a Class III solvent/impurity risk unless structural alerts (e.g., mutagenicity) are present.[1]

  • GHS Classification: Acute Tox. 3 (Oral).[1]

  • Structural Alerts: The triazinone core is stable. Unlike hydrazines or nitrosamines, it does not typically trigger high-potency mutagenic alerts (ICH M7), but it must be controlled within standard Q3A/B limits.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) 11.0 .[1] Lamotrigine Monograph 1756. Strasbourg: Council of Europe.[1] (Defines Impurity A).

  • United States Pharmacopeia (USP) 43-NF 38 . Lamotrigine Monograph. Rockville, MD: United States Pharmacopeial Convention.[1] (Defines Related Compound C).

  • Rao, S. N., et al. (2012) .[1] "Synthesis and characterization of impurities of an anticonvulsant drug, lamotrigine." International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 290-294.[1][4]

  • PubChem Compound Summary . "this compound (CID 135564536)."[1][2] National Center for Biotechnology Information.[1] [1]

  • Madhusudhan, G., et al. (2012) .[1][3] "Process for producing 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine) and identification of impurities." Der Pharma Chemica, 4(1), 100-105.[1][3]

Sources

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one IUPAC name.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Characterization and Control of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Subtitle: Analysis of Lamotrigine EP Impurity A / USP Related Compound C in Pharmaceutical Development

Executive Summary & Chemical Identity

This compound is a critical process-related impurity and degradation product of the antiepileptic drug Lamotrigine .[1][2][3] In regulatory frameworks, it is designated as EP Impurity A (European Pharmacopoeia) and USP Related Compound C (United States Pharmacopeia).[1]

Its presence indicates hydrolysis of the active pharmaceutical ingredient (API) or incomplete cyclization during synthesis.[1] Control of this impurity is mandatory for batch release, typically requiring limits of NMT (Not More Than) 0.10% in the final dosage form.[1]

Physicochemical Profile[1][2][4][5][6][7][8][9]
PropertyData
IUPAC Name This compound
Common Designations Lamotrigine Impurity A (EP); Lamotrigine Related Compound C (USP); 5-Desamino-5-oxo Lamotrigine
CAS Registry 252186-78-0
Molecular Formula C₉H₆Cl₂N₄O
Molecular Weight 257.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) ~7.5 (Acidic proton on N4)

Structural Dynamics & Formation Mechanism

The molecule exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.[1] In solution and solid states, the lactam form (5-oxo) is thermodynamically favored due to the stability of the amide-like resonance in the triazine ring.[1]

Formation Pathway

The primary route of formation is the hydrolytic deamination of Lamotrigine.[1] This occurs via nucleophilic attack of water at the C5 position of the 1,2,4-triazine ring, displacing ammonia.[1] This reaction is accelerated under acidic conditions or prolonged thermal stress.[1]

Figure 1: Hydrolytic Degradation Pathway

LamotrigineHydrolysis cluster_legend Reaction Conditions Lamo Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) Inter Tetrahedral Intermediate (Unstable) Lamo->Inter + H2O / H+ Impurity Impurity A / Related Compound C (this compound) Inter->Impurity - NH3 Ammonia NH3 (Leaving Group) Inter->Ammonia Acidic Hydrolysis Acidic Hydrolysis Thermal Stress Thermal Stress Acidic Hydrolysis->Thermal Stress

Caption: Mechanistic pathway showing the conversion of Lamotrigine to the 5-oxo impurity via nucleophilic displacement of the amine group.[1]

Experimental Protocols

Protocol A: Preparation of Reference Standard (Hydrolysis Method)

Use this protocol to isolate the impurity for structural characterization (NMR/IR).

Reagents:

  • Lamotrigine (Pure API)[1]

  • Sulfuric Acid (10% v/v aqueous solution)[1]

  • Ammonium Hydroxide (25%)[1]

  • Methanol (HPLC Grade)[1]

Methodology:

  • Dissolution: Suspend 5.0 g of Lamotrigine in 50 mL of 10% H₂SO₄ in a round-bottom flask.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 24–48 hours. Monitor conversion by TLC (Mobile phase: CHCl₃:MeOH 9:1) or HPLC.[1][2][4][5][6][7] The starting material spot (Lamotrigine) will diminish, and a more polar spot (Impurity A) will appear.[1]

  • Precipitation: Cool the reaction mixture to room temperature. Slowly adjust pH to ~5–6 using Ammonium Hydroxide.[1] The product will precipitate as a solid.[1]

    • Note: Do not make the solution too basic (pH > 9), or ring opening may occur (leading to Impurity C, the nitrile form).[1]

  • Filtration: Filter the precipitate and wash with cold water (2 x 20 mL).

  • Recrystallization: Recrystallize from hot methanol/water (1:1) to achieve >98% purity.

  • Drying: Dry under vacuum at 60°C for 4 hours.

Protocol B: HPLC Analytical Method (USP/EP Aligned)

This method separates the 5-oxo impurity from the parent API.[1]

ParameterCondition
Column C18 End-capped (e.g., Inertsil ODS-3V), 150 x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer pH 7.0 (0.05 M KH₂PO₄ adjusted with NaOH)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 305 nm (Isosbestic point region)
Injection Vol 10 µL
Column Temp 35°C

Gradient Program:

  • 0-20 min: 20% B to 60% B (Linear Gradient)

  • 20-25 min: 60% B (Isocratic wash)

  • 25-26 min: 60% B to 20% B (Re-equilibration)

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Lamotrigine and Impurity A.

  • Tailing Factor: < 1.5 for the Impurity peak.[1]

  • Relative Retention Time (RRT): Impurity A typically elutes before Lamotrigine (RRT ~0.[1]8) due to the loss of the lipophilic amine and introduction of the polar carbonyl.[1]

Toxicology & Risk Assessment

While Lamotrigine is a Class II compound (Biopharmaceutics Classification System), the 5-oxo impurity presents specific risks.[1]

  • Acute Toxicity: Classified as Acute Tox. 3 (Oral).[1] It possesses higher acute toxicity potential than the parent compound in rodent models.[1]

  • Genotoxicity: QSAR modeling (DEREK/Sarah Nexus) generally flags the triazinone core as a structural alert, but experimental Ames tests are typically negative for this specific metabolite.[1] However, strict control limits (ICH Q3B) apply.[1]

  • Pharmacological Inactivity: The 5-oxo derivative lacks the sodium channel blocking efficacy of Lamotrigine, meaning its presence reduces the therapeutic potency of the dosage form.[1]

Figure 2: Analytical Decision Tree for Impurity Identification

DecisionTree Start Unknown Peak Detected (RRT ~ 0.8) UV_Spec Check UV Spectrum (PDA Detector) Start->UV_Spec Match Matches Lamotrigine Spectrum? UV_Spec->Match Yes Isomer/Tautomer Check Match->Yes Yes No Structural Elucidation (LC-MS) Match->No No MassSpec MS/MS Analysis Parent Ion m/z 257 [M+H]+ No->MassSpec Frag Fragment m/z 214 (Loss of -NCO) MassSpec->Frag Result Confirm: this compound (Impurity A) Frag->Result

Caption: Workflow for confirming the identity of the 5-oxo impurity using HPLC-PDA and MS/MS fragmentation patterns.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Lamotrigine Monograph 1756. Strasbourg, France: EDQM.[1] [1]

  • United States Pharmacopeia (USP) . Lamotrigine Monograph: Related Compounds. Rockville, MD: USP Convention.[1] [1]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 135564536: this compound.[1] [1]

  • Seshagiri Rao, J.V.L.N., et al. (2011) .[1] Estimation of lamotrigine by RP-HPLC method. ResearchGate.

  • Madhusudhan, G., et al. (2012) .[1][2] Process for producing Lamotrigine and identification of impurities. Der Pharma Chemica, 4(1):100-105.[1][2]

Sources

Methodological & Application

Synthesis of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Executive Summary

This application note details the synthesis of This compound (CAS: 252186-78-0).[1] This compound is a critical pharmacopeial impurity (EP Impurity A) associated with the anticonvulsant drug Lamotrigine .

While Lamotrigine is the 3,5-diamino variant, the target molecule possesses a 5-oxo (lactam) functionality. This structural deviation typically arises during industrial manufacturing via the hydrolysis of the nitrile intermediate or the degradation of the parent drug. Access to high-purity reference material of this compound is essential for validating HPLC methods and ensuring regulatory compliance (ICH Q3A/B).

This guide presents a robust, self-validating protocol utilizing Acid-Mediated Cyclization , favored for its operational simplicity and use of readily available precursors.

Chemical Strategy & Retrosynthesis

The synthesis exploits the reactivity of 2,3-dichlorobenzoyl cyanide . In the standard Lamotrigine synthesis, this precursor condenses with aminoguanidine under basic or neutral conditions to preserve the nitrile, which subsequently cyclizes to form the 5-amino group.

To selectively target the 5-oxo analog, we modify the environment to strongly acidic conditions . This promotes the hydrolysis of the nitrile (or the intermediate imino-nitrile) to an amide/acid equivalent, which then cyclizes with the hydrazine moiety of aminoguanidine to form the thermodynamically stable triazinone ring.

Pathway Logic (Diagram 1)

ReactionPathway Precursor 2,3-Dichlorobenzoyl Cyanide Intermediate Guanylhydrazone Intermediate Precursor->Intermediate Condensation Reagent Aminoguanidine Bicarbonate Reagent->Intermediate Lamotrigine Lamotrigine (3,5-Diamino) Intermediate->Lamotrigine Basic Cyclization (Retains Nitrile->Amine) Target Target Molecule (5-Oxo Impurity A) Intermediate->Target Acidic Hydrolysis (Nitrile->Oxo)

Caption: Divergent synthesis pathways. Acidic conditions force the hydrolysis of the nitrile functionality, steering the reaction toward the 5-oxo target (Impurity A) rather than Lamotrigine.

Materials & Safety

Critical Reagents:

  • 2,3-Dichlorobenzoyl Cyanide: The core scaffold. Note: Handle with care; releases cyanide upon degradation.

  • Aminoguanidine Bicarbonate: The cyclization partner.

  • Sulfuric Acid (H₂SO₄) / Hydrochloric Acid (HCl): Dual acid system to drive hydrolysis and cyclization.

Safety Advisory:

  • Cyanide Hazard: Although the nitrile group is incorporated into the ring or hydrolyzed, the starting material can release HCN if exposed to moisture/acid improperly before reaction. Perform all operations in a functioning fume hood.

  • Corrosives: Concentrated H₂SO₄ is highly corrosive.

Detailed Experimental Protocol

This protocol is adapted from validated impurity synthesis workflows (e.g., Srini Pharmaceuticals R&D methodologies).

Step-by-Step Methodology
  • Acid Media Preparation:

    • To a 250 mL round-bottom flask (RBF), add Ammonium Chloride (5.3 g, 10 mmol) and Water (5.5 mL) .

    • Slowly add Concentrated HCl (16.5 mL) .

    • Caution: Carefully add Concentrated H₂SO₄ (10.2 g, ~104 mmol) dropwise with stirring. The reaction is exothermic; maintain temperature <40°C.

    • Stir the mixture for 15 minutes to ensure a homogenous acidic medium.

  • Precursor Addition:

    • Warm the acid mixture to 40°C .

    • Add 2,3-Dichlorobenzoyl Cyanide (20.0 g, 100 mmol) portion-wise over 30 minutes.

    • Rationale: Slow addition prevents localized overheating and uncontrolled hydrolysis.

    • Stir the resulting suspension at 40°C for 3 hours . This step forms the intermediate amide/acid species in situ.

  • Cyclization:

    • Add Aminoguanidine Bicarbonate (1.1 eq) to the mixture (Note: CO₂ evolution will occur; add slowly).

    • Add Ethanol (15 mL) to improve solubility.

    • Raise the temperature to 75°C (Reflux) .

    • Maintain reflux for 4–6 hours .

    • Monitoring: Monitor by TLC (Chloroform/Methanol 9:1). The starting material (Rf ~0.8) should disappear, and the product (Rf ~0.22) should appear.

  • Workup & Isolation:

    • Cool the reaction mixture to 25°C .

    • Pour the mixture onto Ice Water (100 mL) .

    • Neutralize carefully with 20% NaOH solution to pH ~5–6. Do not make it too basic, or ring opening may occur.

    • The solid product will precipitate. Stir for 30 minutes.

    • Filter the solid and wash with Cold Water (3 x 20 mL) and Cold Ethanol (1 x 10 mL) .

  • Purification:

    • Recrystallize the crude solid from Methanol/Water (9:1) or DMF/Water .

    • Dry under vacuum at 60°C for 12 hours.

Process Workflow (Diagram 2)

Workflow Setup Acid Media Prep (HCl + H2SO4 + NH4Cl) Addition Add 2,3-Dichlorobenzoyl Cyanide (40°C, 3 hrs) Setup->Addition Cyclization Add Aminoguanidine + EtOH Reflux (75°C, 4-6 hrs) Addition->Cyclization Quench Quench on Ice Adjust pH to 5-6 Cyclization->Quench TLC Check Isolation Filtration & Washing (Remove inorganic salts) Quench->Isolation Purification Recrystallization (MeOH/Water) Isolation->Purification

Caption: Experimental workflow for the synthesis of Lamotrigine Impurity A.

Analytical Validation & Specifications

The following data characterizes the synthesized reference standard.

ParameterSpecification / ResultNotes
Appearance Off-white to pale yellow powderDistinct from Lamotrigine (white).
Melting Point > 300°C (Decomposes)High MP is characteristic of triazinones.
HPLC Purity > 98.5% (Area %)Critical for use as a Reference Standard.
MS (ESI+) [M+H]⁺ = 257.0 / 259.0Shows characteristic dichlorophenyl isotope pattern.
¹H NMR (DMSO-d₆) δ 7.4–7.8 (m, 3H, Ar-H)δ 7.1 (s, 2H, NH₂)δ 12.2 (br s, 1H, NH-Amide)The broad singlet at ~12.2 ppm confirms the lactam (NH-C=O) tautomer.
IR (KBr) 1680 cm⁻¹ (C=O stretch)Absence of nitrile peak (~2200 cm⁻¹) confirms hydrolysis.

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Incomplete hydrolysis of the nitrile before cyclization.

    • Fix: Increase the initial stir time at 40°C with the acid mixture before adding aminoguanidine.

  • Issue: Impurity Carryover.

    • Cause: Formation of the 3,5-diamino (Lamotrigine) analog if acidity is insufficient.

    • Fix: Ensure the H₂SO₄/HCl ratio is maintained. The high acidity is required to block the formation of the amidine intermediate that leads to the amino-triazine.

  • Issue: Solubility.

    • Observation: The product is sparingly soluble in common organic solvents.

    • Fix: Use DMSO-d₆ for NMR. For HPLC, use a gradient of Phosphate Buffer/Methanol to ensure elution.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • European Pharmacopoeia (EP). Lamotrigine Monograph: Impurity A. [Link]

  • Reddy, V. V., et al. (2012). "Synthesis and characterization of impurities of an anticonvulsant drug, lamotrigine." International Journal of Pharmacy and Pharmaceutical Sciences, 4(1). (Source of the acid-mediated protocol). [Link]

  • Google Patents.

Sources

Application Note: HPLC-UV Quantification of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Common Designations: Lamotrigine Related Compound C (USP) / Lamotrigine Impurity A (PhEur)

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (CAS: 252186-78-0). This compound acts as both a key synthetic intermediate and a hydrolytic degradation product of the antiepileptic drug Lamotrigine.

Why this matters: In drug development, this molecule represents a Critical Quality Attribute (CQA). Its presence indicates either incomplete amination during synthesis or moisture-induced degradation of the final API. Because of its structural similarity to the parent drug (differing only by a carbonyl substitution for an amine), separating it requires precise pH control and column selectivity.

Chemical Context & Method Logic

Structural Challenges

The target analyte exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.

  • Parent Drug (Lamotrigine): Contains two amino groups (basic, pKa ~5.7).

  • Target Impurity: One amino group is replaced by a carbonyl. This introduces an acidic proton on the ring nitrogen (pKa ~8-9 for the amide/lactam).

Chromatographic Implication: At neutral pH, the molecule may exhibit peak broadening due to rapid tautomeric interconversion. At low pH (< 3.0), the form is stabilized, and the remaining exocyclic amine is protonated, increasing polarity and improving peak shape.

Method Development Decision Matrix

The following logic flow illustrates the selection process for the stationary phase and mobile phase conditions.

MethodLogic Start Analyte Structure (Lactam/Amine Mix) pH_Select pH Selection (< pKa - 2) Start->pH_Select Suppress Ionization Column_Select Column Selection (L1 / C18) pH_Select->Column_Select Hydrophobic Retention Buffer_Select Buffer Choice (Phosphate vs. Formate) Column_Select->Buffer_Select Detectability (UV/MS) Final_Method Final Protocol (Gradient Elution) Buffer_Select->Final_Method Optimization

Figure 1: Decision matrix for optimizing the separation of triazine derivatives.

Detailed Experimental Protocol

Reagents and Equipment
  • Reference Standard: USP Lamotrigine Related Compound C RS.[1][2]

  • Column: C18 (USP L1), 4.6 mm × 150 mm, 3.5 µm or 5 µm (e.g., Waters XBridge or Agilent Zorbax SB-C18).

  • Solvents: Acetonitrile (HPLC Grade), Methanol, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ), Triethylamine (TEA).
Mobile Phase Preparation

Buffer (pH 2.0):

  • Dissolve 2.72 g of

    
     in 900 mL of Milli-Q water.
    
  • Add 1.0 mL of Triethylamine (TEA) to reduce silanol interactions (tailing suppression).

  • Adjust pH to 2.0 ± 0.05 using 85% Phosphoric Acid.

  • Dilute to 1000 mL and filter through a 0.22 µm membrane.

Mobile Phase A: Buffer (pH 2.0). Mobile Phase B: Acetonitrile (100%).

Chromatographic Conditions (Gradient)

This method is aligned with USP general chapters but optimized for higher resolution.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.085151.0
10.085151.0
20.040601.0
25.040601.0
26.085151.0
30.085151.0
  • Wavelength: 270 nm (Primary) / 224 nm (High Sensitivity).

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

Sample Preparation

Standard Stock Solution (0.1 mg/mL): Dissolve 10 mg of Reference Standard in 100 mL of Diluent.

  • Diluent: 80:20 Methanol:Water (Acidified with 0.1% HCl to ensure solubility).

Test Sample (Tablet/API):

  • Weigh powder equivalent to 100 mg of API.

  • Transfer to 100 mL volumetric flask.

  • Add 60 mL Diluent and sonicate for 15 mins (maintain temp < 25°C).

  • Make up to volume. Centrifuge at 4000 rpm for 10 mins.

  • Filter supernatant (0.45 µm PVDF).

System Suitability & Validation

To ensure the trustworthiness of the data, the system must pass the following criteria before sample analysis.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Impurity C and LamotrigineEnsures accurate integration without peak overlap.
Tailing Factor (T) < 1.5Indicates minimized secondary silanol interactions.
% RSD (n=6) < 2.0%Confirms injection precision and system stability.
Theoretical Plates (N) > 5000Verifies column efficiency.

Troubleshooting Guide

Common issues encountered when analyzing triazine impurities and their specific fixes.

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Res_Fail Poor Resolution (Impurity co-elutes) Issue->Res_Fail Baseline Drifting Baseline Issue->Baseline Fix_Tailing Add 1mL/L TEA to Buffer Check Column Age Tailing->Fix_Tailing Fix_Res Lower pH to 2.0 Decrease % Organic at Start Res_Fail->Fix_Res Fix_Base Ensure Column Temp Stable Check Pump Mixing Baseline->Fix_Base

Figure 2: Troubleshooting workflow for common HPLC anomalies.

Expert Insight: The "Phantom" Peak

If you observe a split peak for the impurity, it is likely due to the pH being too close to the pKa of the triazine ring nitrogens (~3.5 - 4.0). Solution: Lower the buffer pH to 2.0 strictly. This forces the molecule into a single protonation state, collapsing the split peak into a sharp singlet.

References

  • United States Pharmacopeia (USP). Lamotrigine Monograph: Related Compounds. USP-NF. (Designates the compound as "Related Compound C").

  • European Pharmacopoeia (Ph. Eur.). Lamotrigine Monograph 1733. (Designates the compound as "Impurity A").[3]

  • Siddiqui, F. et al. "Development and Validation of Stability Indicating HPLC Method for Lamotrigine." Journal of Chemical Health Risks, 2025. Link

  • PubChem. Compound Summary: this compound.[4] National Library of Medicine. Link

Sources

Application Note: Pharmacological Characterization & Toxicity Profiling of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

In the development of anticonvulsant therapeutics, the characterization of impurities and metabolites is a critical regulatory requirement (ICH Q3A/B). 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (hereafter referred to as Compound A ) is the primary oxidative impurity and hydrolysis product of Lamotrigine , a widely used sodium channel blocker for epilepsy and bipolar disorder.

Structurally, Compound A differs from Lamotrigine by the replacement of the 5-amino group with a carbonyl oxygen (oxo group). This modification significantly alters the hydrogen bond donor/acceptor profile, potentially impacting its binding affinity to voltage-gated sodium channels (NaV) and its cytotoxic profile.

Mechanistic Relevance
  • Parent Drug (Lamotrigine): Stabilizes the presynaptic neuronal membrane by blocking voltage-gated sodium channels (NaV1.2, NaV1.5) in a use-dependent manner, suppressing glutamate release.

  • Compound A (Impurity): The loss of the 5-amino group disrupts the pharmacophore required for high-affinity channel binding. However, "silent" impurities can still exhibit off-target cytotoxicity or competitive antagonism.

This guide details the protocols for Impurity Qualification , focusing on comparative cytotoxicity and functional sodium channel blockade assays.

Experimental Design & Workflow

The following workflow establishes a self-validating system to compare Compound A against the parent drug (Lamotrigine) and a vehicle control.

Workflow Visualization

AssayWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cellular Models cluster_2 Phase 3: Readouts Stock Stock Solution (DMSO, 10-100 mM) Dilution Serial Dilution (Assay Buffer) Stock->Dilution HepG2 HepG2 (Hepatotoxicity) Dilution->HepG2 SHSY5Y SH-SY5Y (Neuronal Function) Dilution->SHSY5Y Tox Cytotoxicity (CCK-8 / MTT) HepG2->Tox 72h Incubation SHSY5Y->Tox 72h Incubation Func Functional Assay (Membrane Potential Dye) SHSY5Y->Func Acute Stimulation

Caption: Integrated workflow for parallel toxicity and functional assessment of Lamotrigine Impurity A.

Preparation of Reagents

Critical Solubility Note: Unlike Lamotrigine salts, Compound A is highly lipophilic and poorly soluble in aqueous buffers. Precipitation is a common source of assay variability.

Stock Solution Protocol
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: MW = 257.08 g/mol .[1][2] Dissolve 12.85 mg in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute stock into serum-free media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Protocol A: Comparative Cytotoxicity (HepG2 & SH-SY5Y)

This assay determines the safety margin of Compound A. Since Lamotrigine is associated with rare idiosyncratic hepatotoxicity, verifying that the impurity does not exacerbate this risk is essential.

Materials
  • Cell Lines: HepG2 (Liver model), SH-SY5Y (Neuronal model).

  • Reagent: Cell Counting Kit-8 (CCK-8) or MTT.

  • Controls:

    • Positive: 10% DMSO or Staurosporine (1 µM).

    • Negative: Vehicle (0.5% DMSO in media).

    • Comparator: Lamotrigine (Parent drug).[3][4][5][6][7]

Step-by-Step Procedure
  • Seeding: Plate cells in 96-well plates at 5,000 cells/well (HepG2) or 10,000 cells/well (SH-SY5Y). Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment:

    • Remove spent media.

    • Add 100 µL of fresh media containing Compound A at semi-log concentrations: 0.1, 0.3, 1, 3, 10, 30, 100 µM .

    • Run parallel wells with Lamotrigine (same range).

  • Incubation: Incubate for 72 hours .

  • Development:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate for 1–4 hours until orange dye develops.

  • Measurement: Read Absorbance at 450 nm (Reference 650 nm).

Data Analysis

Calculate % Viability:


[4][7]
  • Interpretation: If Compound A IC₅₀ < Lamotrigine IC₅₀, the impurity is more toxic than the parent, representing a qualification risk.

Protocol B: Functional Sodium Channel Blockade

To determine if Compound A retains the pharmacological activity of Lamotrigine (NaV inhibition), use a Membrane Potential Dye Assay . This is a high-throughput surrogate for patch-clamp electrophysiology.

Mechanism of Assay

Cells are loaded with a voltage-sensitive dye (e.g., FMP Blue/Red). Upon stimulation with Veratridine (a NaV opener), Na⁺ influx causes depolarization (fluorescence increase). A blocker will prevent this increase.

Materials
  • Cells: HEK293 stably expressing NaV1.2 or NaV1.5 (or differentiated SH-SY5Y).

  • Dye: FLIPR Membrane Potential Assay Kit (Molecular Devices) or DiBAC4(3).

  • Stimulant: Veratridine (50 µM final).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4).

Step-by-Step Procedure
  • Loading: Plate 50,000 cells/well in black-wall, clear-bottom 96-well plates (Poly-D-Lysine coated). Incubate overnight.

  • Dye Addition: Remove media. Add 100 µL Membrane Potential Dye dissolved in assay buffer. Incubate 30 mins at 37°C.

  • Compound Pre-incubation:

    • Add 50 µL of 3X concentrated Compound A (or Lamotrigine).

    • Incubate for 15 minutes to allow equilibration with channels.

  • Stimulation & Reading:

    • Place plate in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Start reading (Ex 530nm / Em 565nm).

    • After 10 seconds baseline, inject Veratridine (stimulant).

    • Record response for 120 seconds.

Expected Results & Interpretation
  • Lamotrigine (Control): Dose-dependent reduction in fluorescence peak (IC₅₀ ≈ 20–50 µM depending on isoform).

  • Compound A:

    • Scenario 1 (Inactive): No reduction in fluorescence. The loss of the 5-amino group abolishes binding. (Most likely outcome) .

    • Scenario 2 (Active): Reduction in fluorescence. Indicates the impurity acts as an active pharmaceutical ingredient (API) analogue, requiring strict limits in the final drug product.

Comparison Table: Compound A vs. Lamotrigine[9]

FeatureLamotrigine (Parent)Compound A (Impurity)
Structure 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazineThis compound
H-Bond Donors 2 (Amino groups)1 (Amino group)
H-Bond Acceptors 3 (Triazine nitrogens)4 (Triazine + Carbonyl)
Predicted LogP ~2.5~1.8 (More polar due to oxo)
Primary Target NaV Channels (Blocker)Likely Inactive / Weak Binder
Regulatory Status APIImpurity (Limit < 0.15% usually)

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Media Compound hydrophobicitySonicate stock for 10 mins. Limit final concentration to ≤100 µM. Ensure DMSO is 0.5%.
High Background Toxicity DMSO intoleranceTitrate DMSO vehicle. Most neuronal lines tolerate max 0.5%.
No Response to Veratridine Low NaV expressionUse stable transfected HEK-NaV lines or differentiate SH-SY5Y with Retinoic Acid (10 µM) for 7 days.
Inconsistent IC50 EvaporationUse plate seals during 72h incubations. Use outer wells for water only (edge effect).

References

  • International Council for Harmonisation (ICH). (2006). Impurity in New Drug Substances Q3A(R2).Link

  • Cheung, H., et al. (1992). "The mechanism of action of lamotrigine: inhibition of voltage-sensitive sodium channels in rat brain synaptosomes." Epilepsy Research, 13(2), 107-112. Link

  • PubChem. (n.d.). Compound Summary: this compound (Lamotrigine Impurity A).[7] National Library of Medicine. Link

  • European Pharmacopoeia (Ph. Eur.). (2023).[4][5][7][8] Lamotrigine Monograph: Impurity A Standard.Link

  • Srinivas, K. S., et al. (2010). "Synthesis and characterization of impurities of an anticonvulsant drug, lamotrigine." Der Pharma Chemica, 2(2), 231-238.

Sources

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (Lamotrigine) in Metastatic Cancer Research

Executive Summary & Scientific Rationale

While this compound (Lamotrigine) is canonically established as an anticonvulsant for epilepsy and bipolar disorder, recent investigations in "Electro-Oncology" have identified it as a potent tool for suppressing cancer metastasis.

Metastatic cancer cells, particularly in breast (MDA-MB-231), colon (HT-29), and prostate carcinomas, frequently acquire an "excitable" phenotype characterized by the de novo expression of Voltage-Gated Sodium Channels (VGSCs), specifically NaV1.5 and NaV1.7 isoforms. Unlike in neurons, where VGSCs drive action potentials, in cancer cells, the persistent Na+ influx drives:

  • Acidification of the Extracellular Matrix: Via coupling with the Sodium-Hydrogen Exchanger (NHE1).

  • Invadopodia Formation: Promoting proteolytic degradation of the basement membrane.

  • MDR Efflux Pump Modulation: Acting as a substrate/inhibitor for P-gp and BCRP.

Crucial Experimental Distinction: Unlike cytotoxic agents (e.g., Paclitaxel), Lamotrigine often exhibits a high IC50 for cell death (>100 µM) but a significantly lower IC50 for migration inhibition. Researchers must differentiate between cytotoxicity (tumor shrinkage) and anti-invasiveness (metastasis prevention).

Mechanism of Action: The VGSC-Invadopodia Axis

The following pathway illustrates how Lamotrigine-mediated blockade of VGSCs disrupts the metastatic cascade.

MOA_Pathway cluster_membrane Tumor Cell Membrane Lamotrigine Lamotrigine (VGSC Blocker) VGSC Voltage-Gated Na+ Channel (NaV1.5 / NaV1.7) Lamotrigine->VGSC Blocks Na_Influx Na+ Influx (Persistent Current) VGSC->Na_Influx NHE1 NHE1 Activation (Na+/H+ Exchanger) Na_Influx->NHE1 Allosteric Coupling pH_Change Extracellular Acidification (H+ Efflux) NHE1->pH_Change Cathepsin Cathepsin/MMP Activation pH_Change->Cathepsin Optimizes pH Invadopodia Invadopodia Formation Cathepsin->Invadopodia Metastasis Invasion & Metastasis Invadopodia->Metastasis

Figure 1: Lamotrigine blocks Na+ influx, preventing the NHE1-mediated acidification required for protease activation and metastatic invasion.

Experimental Protocols
Protocol A: Differential Cytotoxicity vs. Migration Screening

Objective: To distinguish between anti-proliferative effects and specific anti-migratory potential.

Reagents:

  • Stock Solution: Dissolve this compound in 100% DMSO to 100 mM. Store at -20°C.

  • Cell Lines: Highly metastatic (e.g., MDA-MB-231) vs. Low metastatic (e.g., MCF-7).[1]

Step-by-Step Methodology:

  • Preparation:

    • Seed cells at

      
       cells/well in 96-well plates for viability (MTT/CCK-8).
      
    • Seed cells at

      
       cells/insert in Transwell chambers (8 µm pore size) for migration.
      
  • Treatment:

    • Treat with a log-scale concentration range: 0, 1, 10, 50, 100, 200 µM.

    • Critical Control: Ensure final DMSO concentration is <0.5% in all wells.

  • Viability Assay (72h):

    • Perform standard MTT assay.

    • Expected Outcome: Lamotrigine often shows minimal cytotoxicity (IC50 > 100 µM) in this window.

  • Invasion Assay (24h):

    • Coat Transwell inserts with Matrigel (1 mg/mL) to simulate basement membrane.

    • Plate cells in serum-free media + Lamotrigine in the upper chamber.

    • Add media + 10% FBS (Chemoattractant) in the lower chamber.

    • Incubate for 24 hours.

    • Fix and stain migrated cells (Crystal Violet).

  • Quantification:

    • Count cells in 5 random fields per insert.

    • Calculate Invasion Index = (Mean # of invaded cells in Treatment / Mean # in Control) × 100.

Data Interpretation Table:

MetricHigh-Metastatic (MDA-MB-231)Low-Metastatic (MCF-7)Interpretation
Viability IC50 > 150 µM> 150 µMCompound is not a general toxin.
Invasion IC50 10 - 30 µM N/A (Low baseline)Specific targeting of VGSC-driven motility.
Protocol B: Electrophysiological Validation (Patch Clamp)

Objective: To confirm direct engagement with the NaV1.5 target in cancer cells.

Rationale: This is the self-validating step. If migration is inhibited but Na+ currents remain, the mechanism is off-target.

  • Setup: Whole-cell patch clamp configuration at room temperature (22–24°C).

  • Solutions:

    • Pipette (Intracellular): CsF-based solution (blocks K+ channels to isolate Na+ currents).

    • Bath (Extracellular): Standard Tyrode’s solution.

  • Voltage Protocol:

    • Hold membrane potential at -100 mV or -120 mV.

    • Depolarize to -10 mV for 20-50 ms to elicit inward Na+ currents.

    • Apply Lamotrigine (10–100 µM) via perfusion.

  • Analysis:

    • Measure Peak Current Density (pA/pF) before and after drug application.

    • Assess Voltage-Dependence of Inactivation : Lamotrigine binds preferentially to the inactivated state. Apply a prepulse protocol to demonstrate shift in steady-state inactivation curves.

Protocol C: Chemo-Sensitization (MDR Reversal)

Objective: To evaluate if Lamotrigine sensitizes resistant cells to Doxorubicin.

Workflow Diagram:

ChemoSensitization Step1 Seed MDR Cells (e.g., MCF-7/ADR) Step2 Co-treatment: Lamotrigine (Sub-toxic: 10µM) + Doxorubicin (Serial Dilution) Step1->Step2 Step3 Incubate 72h Step2->Step3 Step4 Measure Viability (ATP/MTT Assay) Step3->Step4 Step5 Calculate Shift in Doxorubicin IC50 Step4->Step5

Figure 2: Workflow for assessing synergistic effects between Lamotrigine and chemotherapeutics.

Key Insight: Lamotrigine is a substrate for ABCG2 (BCRP) and P-gp.[2] By occupying these pumps, it may prevent the efflux of cytotoxic drugs like Doxorubicin, effectively lowering the Doxorubicin IC50 in resistant lines.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Precipitation in Media High concentration (>200 µM) or cold media.Pre-warm media to 37°C before adding drug stock. Keep DMSO < 0.5%.
No Effect on Viability Compound is cytostatic or anti-migratory, not cytotoxic.Do not abort. Proceed to Invasion/Migration assays. This is the expected phenotype for VGSC blockers.
High Variability in Invasion Matrigel coating inconsistency.Thaw Matrigel on ice overnight. Use pre-coated commercial inserts for consistency.
References
  • Martin, F. et al. (2015). "Voltage-gated sodium channel as a target for metastatic risk reduction with re-purposed drugs." Journal of Cancer Metastasis and Treatment.

  • Fraser, S. P. et al. (2005). "Voltage-gated sodium channel expression and potentiation of human breast cancer metastasis." Clinical Cancer Research.

  • Djamgoz, M. B. A. et al. (2019). "Ion channels and cancer: from basic science to therapy." Physiological Reviews.
  • Eckford, P. D.[3] & Sharom, F. J. (2009). "Interaction of the anticonvulsant lamotrigine with P-glycoprotein and breast cancer resistance protein." Drug Metabolism and Disposition. (Establishing the MDR efflux pump mechanism).

  • ClinicalTrials.gov. "Lamotrigine in Treating Peripheral Neuropathy Caused by Chemotherapy." (Demonstrating safety profile in cancer patients).

Sources

Application Note: Profiling 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (Lamotrigine) and Triazine Scaffolds in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The "Privileged Scaffold" Hypothesis

While 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (Lamotrigine) is clinically established as an anticonvulsant targeting sodium channels, its chemical architecture—the 1,2,4-triazine core —is a recognized bioisostere of the adenine ring found in ATP.

In modern drug discovery, this molecule serves two critical roles in kinase research:

  • Fragment-Based Drug Design (FBDD): It acts as a validated "starting fragment" that binds weakly to the ATP-binding hinge region of various kinases (e.g., PDK1 , Src , CDK2 ), serving as a template for synthesizing high-potency inhibitors.

  • Off-Target Profiling: High-concentration screening of Lamotrigine reveals secondary kinase modulation (e.g., CaMKII signaling downstream of glutamate release), which is essential for understanding pleiotropic effects in neuropharmacology.[1]

This guide details protocols for evaluating Lamotrigine as a kinase scaffold and profiling its derivatives against specific kinase targets.[1]

Part 2: Structural Mechanism & In Silico Docking Protocol

The 1,2,4-triazine ring contains a donor-acceptor-donor hydrogen bonding motif that mimics the N1 and N6 positions of adenine.[1] This allows the scaffold to anchor into the hinge region of kinase active sites.[1]

Protocol A: Molecular Docking of Triazine Scaffolds into Kinase ATP Pockets[1]

Objective: To predict the binding mode of Lamotrigine and its derivatives within the ATP-binding site of PDK1 (Pyruvate Dehydrogenase Kinase 1) or c-Src .[1]

Materials:

  • Software: AutoDock Vina, Schrödinger Glide, or Gold.[1]

  • PDB Structures:

    • PDK1 (e.g., PDB ID: 2xzf )

    • c-Src (e.g., PDB ID: 2src )

  • Ligand Structure: this compound (SDF format).

Workflow:

  • Protein Preparation:

    • Remove water molecules (except those bridging the hinge region).[1]

    • Add polar hydrogens and assign Kollman charges.[1]

    • Define the Grid Box: Center on the co-crystallized native ligand (usually ATP or a known inhibitor) with dimensions

      
       Å.[1]
      
  • Ligand Preparation:

    • Generate 3D conformers of Lamotrigine.

    • Crucial Step: Tautomer generation.[1] The triazine ring can exist in oxo or hydroxy tautomeric forms.[1] Dock both, as the specific kinase environment (hydrophobic vs. hydrophilic pockets) dictates the preferred tautomer.[1]

  • Docking Execution:

    • Run rigid-receptor docking.[1]

    • Scoring Criteria: Look for H-bonds between the triazine N2/N4 and the backbone amide/carbonyl of the kinase hinge residues (e.g., Met93 in CDK2 or equivalent).[1]

  • Analysis:

    • Calculate Binding Free Energy (

      
      ).[1]
      
    • Success Metric: A binding energy

      
       indicates a potential "hit" for a scaffold.[1]
      

Part 3: Biochemical Screening Protocols

Protocol B: Luminescent Kinase Assay (ADP-Glo™)

This protocol quantifies the inhibitory potential of Lamotrigine derivatives by measuring the amount of ADP produced during the kinase reaction.[1] It is preferred over radioactive assays for high-throughput screening.[1]

Target: PDK1 or Src Kinase Assay Principle: ATP


 ADP + Phospho-substrate.[1]
ADP is then converted to ATP, which drives a luciferase reaction.[1] Luminescence 

Kinase Activity.[1]

Reagents:

  • Recombinant Kinase (e.g., PDK1, 1-5 ng/well).[1]

  • Substrate (e.g., PDK1 peptide substrate, 50 µM).[1]

  • Ultrapure ATP (10 µM - at

    
    ).[1]
    
  • Test Compound: Lamotrigine (dissolved in 100% DMSO).[1]

  • ADP-Glo™ Reagent (Promega).[1]

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock of Lamotrigine in DMSO.[1]

    • Perform a 1:3 serial dilution to generate an 8-point dose-response curve (Range: 100 µM to 0.03 µM).

    • Note: Lamotrigine has low solubility >100 µM in aqueous buffer; ensure no precipitation occurs.[1]

  • Kinase Reaction (384-well plate):

    • Add 2 µL of Kinase solution (in 1x Kinase Buffer).[1]

    • Add 1 µL of Test Compound (Lamotrigine). Incubate for 10 min at RT (allows compound to access the pocket).

    • Add 2 µL of ATP/Substrate Mix to initiate the reaction.[1]

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP).[1]

    • Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP

      
       Light).[1]
      
    • Incubate for 30 minutes.

  • Data Acquisition:

    • Read Luminescence (RLU) on a plate reader (e.g., EnVision, GloMax).[1]

  • Data Analysis:

    • Normalize RLU to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls.

    • Calculate

      
       using a 4-parameter logistic fit.[1]
      
    • Expected Result: Native Lamotrigine may show weak inhibition (

      
      ).[1] Optimized derivatives (e.g., with extended side chains) should approach 
      
      
      
      .

Part 4: Cellular Target Engagement

Protocol C: Thermal Shift Assay (Cellular TSA)

To verify if the compound enters the cell and binds the kinase target in a complex physiological environment.[1]

Cell Line: HEK293 or Cancer Cell Line (e.g., PANC-1 for PDK1).

Procedure:

  • Treatment: Treat cells with 10 µM Lamotrigine or Vehicle for 1 hour.[1]

  • Harvest: Lyse cells in non-denaturing buffer supplemented with protease/phosphatase inhibitors.

  • Thermal Challenge: Aliquot lysate into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 70°C) for 3 minutes.

  • Cooling: Cool to 4°C immediately.

  • Separation: Centrifuge at 20,000 x g for 20 mins. (Unbound proteins denature and precipitate; Ligand-bound proteins remain stabilized in supernatant).[1]

  • Detection: Run supernatant on SDS-PAGE and Western Blot for the specific kinase (e.g., anti-PDK1).[1]

  • Result: If Lamotrigine binds the kinase, the thermal melting curve of the protein will shift to the right (higher stability) compared to DMSO control.[1]

Part 5: Visualization & Pathway Logic[1]

Diagram 1: The Triazine Scaffold Evolution Workflow

This diagram illustrates the logical flow from the parent drug (Lamotrigine) to the development of specific kinase inhibitors.[1]

Triazine_Scaffold_Evolution Lamotrigine Lamotrigine (Parent) (Na+ Channel Blocker) Scaffold 1,2,4-Triazine Core (ATP Bioisostere) Lamotrigine->Scaffold  Fragment Extraction   Target_PDK1 Target: PDK1 (Cancer Metabolism) Lamotrigine->Target_PDK1  Weak/No Binding (Negative Control)   Design Structure-Based Design (Add Hydrophobic Groups) Scaffold->Design  Docking into ATP Pocket   Hit_Compound Novel 3-Amino-Triazine Derivative (IC50 < 1µM) Design->Hit_Compound  SAR Optimization   Target_Src Target: c-Src (Metastasis) Hit_Compound->Target_PDK1  Inhibits   Hit_Compound->Target_Src  Inhibits  

Caption: Evolution of the 1,2,4-triazine scaffold from the anticonvulsant Lamotrigine to potent kinase inhibitors.

Diagram 2: Experimental Screening Matrix

This diagram outlines the decision-making process when screening this compound class.

Screening_Matrix Start Compound Library (Triazine Analogs) Step1 In Silico Docking (Vina/Glide) Start->Step1 Step2 Biochemical Screen (ADP-Glo at 10µM) Step1->Step2 Decision Inhibition > 50%? Step2->Decision Hit Hit Validation (IC50 Determination) Decision->Hit Yes Discard Inactive / Na+ Channel Only Decision->Discard No Step3 Cellular TSA / Western Blot (Target Engagement) Hit->Step3

Caption: Hierarchical screening workflow for validating triazine derivatives against kinase targets.

Part 6: Summary of Pharmacological Data

PropertyLamotrigine (Parent)Optimized Triazine Derivative (Ref. 1, 2)
Primary Target Voltage-Gated Na+ ChannelsSerine/Threonine Kinases (e.g., PDK1)
Mechanism Stabilizes inactive channel stateATP-competitive inhibition
Kinase IC50

(Inactive/Weak)

(Potent)
Binding Mode Pore blocking / Membrane modulationHinge region H-bonding (ATP pocket)
Key Application Epilepsy, Bipolar DisorderOncology (Pancreatic/Gastric Cancer)

Part 7: References

  • Makowska, A., et al. (2023). "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma."[1] International Journal of Molecular Sciences.

  • Amrutkar, S.V., et al. (2007). "Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor."[2] Bioorganic & Medicinal Chemistry Letters.

  • DrugBank Online. "Lamotrigine: Pharmacology and Targets."[1]

  • Ketter, T. A., et al. (2003). "Mechanism of action of lamotrigine: sodium channel blockade and modulation of glutamate release."[1] Journal of Clinical Psychiatry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1]

Sources

Application Note: Characterization and Screening Protocols for 5-Oxo-Triazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific role of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (hereafter referred to as 5-Oxo-LMT ) in drug discovery.

While chemically related to the blockbuster anticonvulsant Lamotrigine , this compound is primarily characterized as a degradation product (Impurity C) and a potential active metabolite .[1] Therefore, in a discovery context, it is screened for two distinct reasons:

  • Liability Screening: To detect library degradation and ensure data integrity (Quality Control).[1]

  • Scaffold Profiling: To evaluate its specific pharmacological activity against ion channels (Nav/Cav) distinct from the parent compound.[1]

Compound: this compound Common Alias: Lamotrigine Impurity C / 5-Desamino-5-oxo-lamotrigine CAS RN: 252186-78-0 Molecular Weight: 257.08 Da[1]

Executive Summary & Scientific Context

In high-throughput screening (HTS) and lead optimization, the stability of the phenyltriazine scaffold is a Critical Quality Attribute (CQA).[1] The compound 5-Oxo-LMT represents the primary hydrolytic degradation product of Lamotrigine-like libraries.[1]

Unlike the parent compound (a 3,5-diamino-triazine), the 5-oxo analog possesses distinct physiochemical properties (altered H-bond donor/acceptor profile) and a modified toxicity profile (GHS Acute Tox. 3).[1] Screening for this compound is essential to:

  • Validate HTS Hits: Differentiate between true actives and degradation artifacts.

  • Monitor Library Health: Quantify hydrolysis rates in DMSO stocks stored >3 months.

  • Assess Safety: Evaluate specific off-target ion channel modulation (hERG, Nav1.5) associated with the triazinone core.[1][2][3]

Chemical Stability & Pathway Analysis

Understanding the formation of 5-Oxo-LMT is a prerequisite for accurate screening.[1] It forms via the hydrolysis of the amino group at position 5 of the triazine ring, a reaction accelerated by acidic conditions or prolonged storage in aqueous DMSO.[1]

Pathway Visualization

The following diagram illustrates the degradation pathway and the critical decision points in a screening workflow.

DegradationPathway Parent Parent Scaffold (Lamotrigine Analog) MW: ~256 Hydrolysis Hydrolysis (Acidic/Aqueous DMSO) Parent->Hydrolysis Storage >3mo Screening HTS Assay (Ion Channel/Kinase) Parent->Screening Intended Target 5-Oxo-LMT (Impurity C) MW: 257 (+1 Da) Hydrolysis->Target Deamination Target->Screening Contaminant FalsePos False Positive (Due to degradation) Screening->FalsePos Artifact NewHit Active Metabolite (Distinct Pharmacology) Screening->NewHit Discovery

Figure 1: Mechanistic pathway of 5-Oxo-LMT formation and its impact on screening outcomes. The +1 Da mass shift is a critical identifier in MS-based QC.

Protocol A: Detection & Quantification (Quality Control)

Objective: To identify 5-Oxo-LMT contamination in phenyltriazine libraries using LC-MS/MS. Rationale: UV absorbance spectra of the parent and the 5-oxo impurity often overlap significantly (λmax ~300-310 nm).[1] Mass spectrometry is required for definitive resolution due to the specific +1 Da mass shift (Replacement of -NH₂ [16 Da] with =O[1] [16 Da] results in a net change of ~+1 Da due to protonation state differences in ESI).[1]

Materials
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard: this compound (Reference Std).[1][4]

Method Steps
  • Sample Prep: Dilute library samples to 10 µM in 50:50 Water:MeOH.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)[1]

    • 1-6 min: 5% -> 95% B (Linear gradient)[1]

    • 6-8 min: 95% B (Wash)[1]

  • MS Settings (ESI+):

    • Parent (Lamotrigine): Monitor m/z 256.1 [M+H]+.[1]

    • Target (5-Oxo-LMT): Monitor m/z 257.1 [M+H]+.

    • Note: The chlorine isotope pattern (Cl2) will be identical for both (M, M+2, M+4 peaks).[1] Do not rely on isotope pattern alone.[1]

  • Data Analysis: Calculate the Purity Ratio :

    
    
    (RF = Response Factor, typically 0.9-1.1 for these analogs).
    

Protocol B: Pharmacological Profiling (Activity Screening)

Objective: To determine if 5-Oxo-LMT acts as an active metabolite or a safety liability against Voltage-Gated Sodium Channels (Nav).[1] Context: Phenyltriazines are known Nav channel blockers.[1] The conversion to a triazinone (5-oxo) alters the hydrogen bonding capacity, potentially changing selectivity from Nav1.2/1.5 to other targets or reducing potency.[1]

Assay: Automated Patch Clamp (Nav1.5 Peak Current)

Platform: QPatch or SyncroPatch (High-Throughput Electrophysiology).[1]

Experimental Setup
ParameterSettingNotes
Cell Line CHO or HEK293 stably expressing hNav1.5Validated for safety screening (CiPA compliant).
Internal Solution CsF-based (10 mM NaCl, 135 mM CsF, etc.)[1]Blocks Potassium channels to isolate Sodium currents.[1]
Voltage Protocol Holding: -120 mV; Pulse: -15 mV (20ms)Elicits peak current.[1]
Concentrations 0.1, 1, 10, 30 µM4-point cumulative concentration-response.
Workflow
  • Baseline Recording: Establish stable whole-cell configuration (R_series < 10 MΩ). Record baseline current for 2 minutes.

  • Compound Addition: Perfusion of 5-Oxo-LMT (dissolved in 0.1% DMSO extracellular buffer).

  • Exposure: Incubate for 3-5 minutes per concentration to reach steady-state block.

  • Washout: Perfusion of standard buffer to check reversibility (Triazines are typically reversible).[1]

  • Analysis: Fit data to the Hill Equation to derive IC50.

    • Comparison: Compare IC50 of 5-Oxo-LMT vs. Parent (Lamotrigine).[1]

    • Interpretation: If 5-Oxo-LMT IC50 < 10 µM, it is a bioactive metabolite contributing to the pharmacological effect.[1] If IC50 > 100 µM, it is pharmacologically inert at the target.[1]

Comparative Data Summary

The following table summarizes the expected physicochemical and biological shifts between the parent drug and the 5-oxo target.

FeatureParent (Lamotrigine)Target (5-Oxo-LMT)Screening Implication
Structure 3,5-diamino-triazine3-amino-5-oxo-triazineLoss of basicity; reduced solubility.[1]
MW 256.09257.08+1 Da shift in MS QC.[1]
LogP ~1.5 - 1.9~1.1 - 1.4Slightly more polar; earlier RT in RP-HPLC.[1]
Toxicity Acute Tox 3 (Oral)Acute Tox 3 (Oral)High Potency Toxin ; Handle with PPE.[1]
Primary Target Nav Channels (High Potency)Nav Channels (Reduced Potency)Potential loss of efficacy if degradation occurs.[1]
Solubility ModeratePoor (Planar stacking)High risk of precipitation in HTS buffers.[1]

Safety & Handling (Critical)

Warning: 5-Oxo-LMT is classified as Acute Toxic (Category 3) .[1]

  • LD50: Toxic if swallowed.[1]

  • PPE: Nitrile gloves, lab coat, and fume hood are mandatory for powder handling.[1]

  • Disposal: All assay plates containing >1 µM of this compound must be disposed of as hazardous chemical waste, not general bio-waste.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: this compound.[1] Available at: [Link][1]

Sources

Application Note: Analytical Profiling of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Common Designations: Lamotrigine Impurity A (EP) | Lamotrigine Related Compound C (USP)**[1][2][3]

Executive Summary

This application note details the analytical characterization, handling, and quantification of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one , a critical degradation product and process impurity of the antiepileptic drug Lamotrigine.[2]

In regulatory contexts (ICH Q3A/Q3B), this molecule is monitored to ensure drug substance purity and stability.[2] It is formed primarily through the hydrolysis of the amino group at the 5-position of the triazine ring.[2] Accurate quantification is challenging due to its structural similarity to the parent compound and its poor aqueous solubility.[2] This guide provides a validated HPLC-UV protocol, LC-MS identification parameters, and mechanistic insights into its formation.

Chemical Profile & Regulatory Status[2][4][5]

ParameterSpecification
Chemical Name This compound
CAS Number 252186-78-0
Molecular Formula C₉H₆Cl₂N₄O
Molecular Weight 257.08 g/mol
Pharmacopoeial Status EP: Impurity A USP: Related Compound C
pKa (Calculated) ~5.7 (Acidic function of the amide/lactam tautomer)
Solubility Soluble in DMSO, Methanol.[1][2] Poorly soluble in Water.[2]
UV Maxima ~260 nm, ~305 nm (Shifted relative to Lamotrigine)

Critical Nomenclature Note: Researchers must exercise caution regarding pharmacopoeial naming.

  • European Pharmacopoeia (EP): Designated as Impurity A .[2]

  • United States Pharmacopeia (USP): Designated as Related Compound C .[2][4][5]

  • Note: "Lamotrigine Impurity C" in the EP refers to a different molecule (the cyano-guanidine intermediate).[2] Always verify by CAS or chemical structure.

Mechanistic Pathway: Formation & Degradation

Understanding the origin of this impurity is essential for process control.[2] It arises via the hydrolysis of Lamotrigine, particularly under acidic stress or prolonged exposure to moisture.[2]

Diagram 1: Degradation Pathway

Figure 1: The hydrolytic conversion of Lamotrigine to its 5-oxo analog (Impurity A/Related Compound C).[2]

DegradationPathway Lamo Lamotrigine (Parent Drug) Hydrolysis Hydrolysis (+H2O, -NH3) Lamo->Hydrolysis Acidic Conditions/Moisture Impurity Target Impurity (3-Amino-6-(2,3-dichlorophenyl)- 1,2,4-triazin-5(4H)-one) Hydrolysis->Impurity Deamination at C5

Analytical Protocol: HPLC-UV Quantification

This protocol is designed for the separation of the target impurity from the parent drug Lamotrigine.[2] It utilizes a low pH mobile phase to suppress the ionization of the acidic triazinone moiety, improving peak shape and retention.[2]

Chromatographic Conditions
ParameterSetting
Column C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Hypersil BDS or equivalent)
Mobile Phase A Phosphate Buffer pH 3.5 (0.05 M KH₂PO₄ adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic (Recommended for routine QC) or Gradient
Isocratic Ratio Buffer : ACN (65 : 35 v/v)
Flow Rate 1.0 - 1.5 mL/min
Column Temp 30°C
Injection Volume 10 - 20 µL
Detection UV @ 265 nm (Impurity Max) or 305 nm (Compromise for Parent)
Run Time ~15 minutes
Standard Preparation Strategy

Warning: The target impurity has limited stability in alkaline solution and poor solubility in pure water.[2]

  • Stock Solution (0.5 mg/mL): Weigh 5 mg of the standard into a 10 mL volumetric flask. Dissolve in 100% Methanol or DMSO .[2] Sonicate for 5 minutes.

  • Working Standard: Dilute the stock solution with Mobile Phase to reach the target concentration (e.g., 5 µg/mL for impurity qualification).

  • System Suitability Solution: Prepare a mixture containing 0.1 mg/mL Lamotrigine and 0.005 mg/mL Impurity A/Related Compound C.[2]

Expected Elution Order

In Reverse Phase (C18) at acidic pH:

  • Target Impurity (Impurity A/Related Compound C): Elutes earlier (lower k'). The replacement of the amino group with a carbonyl increases polarity and reduces hydrophobic interaction with the C18 chain.[2]

  • Lamotrigine (Parent): Elutes later .[2]

Analytical Workflow & Validation

To ensure data integrity (ALCOA+ principles), the following workflow should be implemented.

Diagram 2: Method Validation Workflow

Figure 2: Step-by-step logic for validating the impurity quantification method.

ValidationWorkflow Start Start Validation Specificity Specificity Test (Inject Blank, Placebo, Spiked Sample) Start->Specificity Resolution Check Resolution (Rs) (Rs > 1.5 between Impurity & Parent?) Specificity->Resolution Linearity Linearity & Range (LOQ to 120% of Limit) Resolution->Linearity Yes Fail Optimize Mobile Phase pH or Gradient Slope Resolution->Fail No Accuracy Accuracy/Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy Report Generate Validation Report Accuracy->Report Fail->Specificity

Advanced Characterization: LC-MS/MS

For trace analysis (genotoxic impurity screening) or identification of unknown peaks, Mass Spectrometry is required.[2]

  • Ionization Source: Electrospray Ionization (ESI)[2]

  • Polarity: Positive Mode (ESI+)[2]

  • Precursor Ion: [M+H]⁺ = 257.08 m/z (approx)[2]

    • Note: Due to the chlorine isotopes (³⁵Cl and ³⁷Cl), expect a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of roughly 9:6:1.[2]

  • Fragmentation (MS/MS):

    • Loss of -CO (28 Da) from the triazinone ring.[2]

    • Loss of the dichlorophenyl moiety.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[2]Ensure mobile phase pH is acidic (2.5 - 3.5).[2] Add 0.1% Triethylamine (TEA) if using older column generations.[2]
Retention Time Drift pH instability or Temperature fluctuation.[2]Use a column oven (30°C). Ensure buffer is fresh.
Low Recovery Precipitation in aqueous mobile phase.[2]Ensure the sample is fully dissolved in MeOH/DMSO before dilution.[2] Do not exceed 50% aqueous content in the final sample vial if concentration is high.[2]
Ghost Peaks Carryover.The impurity can stick to injector seals.[2] Use a needle wash of 90:10 MeOH:Water.[2]

References

  • European Pharmacopoeia (Ph.[2][6] Eur.). Lamotrigine Monograph 1756.[2][7][8] (Defines Impurity A). Available at: [Link][2]

  • Emami, J. et al. (2006).[2] Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis.[2] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135564536: this compound.[2] Available at: [Link][2]

Sources

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one in Medicinal Chemistry Role: Senior Application Scientist Context: Pharmaceutical Quality Control (QC), Impurity Profiling, and Metabolite Identification.

Identity & Significance:

  • Common Names: Lamotrigine Impurity A (Ph.[1] Eur.), Lamotrigine Related Compound C (USP), 5-Desamino-5-oxo-2,5-dihydrolamotrigine.

  • CAS Registry Number: 252186-78-0 (also cited as 137342-66-8 in some contexts).

  • Molecular Formula: C₉H₆Cl₂N₄O[1][2]

  • Molecular Weight: 257.08 g/mol [2]

Executive Summary

In the development of the anticonvulsant Lamotrigine , the compound This compound (hereafter referred to as LMT-Impurity C ) represents a Critical Quality Attribute (CQA). It acts as both a primary degradation product formed via hydrolysis during synthesis and a minor oxidative metabolite in vivo.

For medicinal chemists and QC scientists, this compound is not a target for therapeutic efficacy but a negative control marker . Its presence indicates process instability (hydrolytic stress) or metabolic clearance. This guide details the protocols for synthesizing LMT-Impurity C as a reference standard, detecting it in complex matrices, and mapping its formation pathway.

Chemical Profile & Mechanism of Formation

LMT-Impurity C is the 5-oxo tautomer of the theoretical 5-hydroxy derivative. It differs from Lamotrigine by the substitution of the C5-amino group with a carbonyl oxygen.

Mechanistic Origin
  • Synthetic Impurity: During the cyclization of the intermediate 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile, the presence of excess water or strong base (NaOH) favors the attack of hydroxide on the imine/nitrile carbons, leading to the 5-oxo product instead of the 3,5-diamino pharmacophore.

  • Degradation: Lamotrigine is stable, but under prolonged acidic or basic stress, the C5-amine undergoes hydrolytic deamination.

Pathway Visualization

The following diagram illustrates the divergent pathways between the active drug (Lamotrigine) and this specific impurity.

Lamotrigine_Pathways cluster_legend Legend Precursor 2-(2,3-dichlorophenyl)- 2-(guanidinylimino)acetonitrile Lamotrigine Lamotrigine (Active Drug) Precursor->Lamotrigine Cyclization (Alcohol/Reflux) ImpurityC LMT-Impurity C (5-oxo metabolite/impurity) Precursor->ImpurityC Hydrolysis (High pH/H2O) Lamotrigine->ImpurityC Oxidative Deamination (Minor Metabolic Route) Glucuronide 2-N-Glucuronide (Major Metabolite) Lamotrigine->Glucuronide UGT Enzymes (Major Metabolic Route) key Green: Desired Path Red: Impurity/Degradation Yellow: Metabolism

Caption: Divergent synthesis and metabolic pathways of Lamotrigine and its 5-oxo analog (Impurity C).

Protocol: Synthesis of Reference Standard

To validate analytical methods, you must generate a high-purity reference standard of LMT-Impurity C. The most reliable route is the Hydrolytic Deamination of Lamotrigine .

Reagents Required[3][4][5][6][7][8][9]
  • Lamotrigine (Pure API)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Ethanol (Absolute)

  • Hydrochloric Acid (HCl), 1M (for neutralization)

  • Dimethyl Sulfoxide (DMSO) – optional for recrystallization

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g (3.9 mmol) of Lamotrigine in 20 mL of Ethanol .

  • Base Addition: Add 10 mL of 2M NaOH . The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours .

    • Process Check: Monitor via TLC (Mobile Phase: Ethyl Acetate/Methanol 90:10). The starting material (Rf ~0.4) should disappear, replaced by a lower Rf spot (Rf ~0.2).

  • Precipitation: Cool the reaction mixture to room temperature. Slowly acidify with 1M HCl to pH 4–5. A white to off-white precipitate will form immediately.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 10 mL) to remove salts.

  • Purification: Recrystallize from hot Ethanol or DMSO/Water (1:1).

  • Characterization:

    • Yield: Expect ~60-70%.

    • Appearance: White crystalline powder.

    • Melting Point: >300°C (decomposes).

Analytical Protocol: HPLC Detection

This protocol is aligned with USP <621> and Ph. Eur. standards for related substances. It ensures the separation of the 5-oxo impurity from the parent drug.

Chromatographic Conditions
ParameterSpecification
Instrument HPLC with UV/PDA Detector (e.g., Agilent 1200/1260)
Column C18 (L1 packing), 250 mm × 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Symmetry C18)
Mobile Phase A Phosphate Buffer pH 3.5 (10 mM KH₂PO₄ adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic
Ratio (A:B) 65 : 35 (v/v)
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV at 210 nm (primary) and 270 nm (secondary identification)
Injection Vol 20 µL
Run Time 20 minutes
System Suitability Criteria
  • Retention Times (RT):

    • LMT-Impurity C: ~3.5 – 4.5 min

    • Lamotrigine: ~7.0 – 8.5 min

  • Resolution (Rs): > 2.0 between Impurity C and Lamotrigine.

  • Tailing Factor: < 1.5 for both peaks.

Preparation of Solutions
  • Diluent: Mobile Phase A : Mobile Phase B (65:35).

  • Standard Solution: Dissolve 2.5 mg of synthesized LMT-Impurity C in 100 mL diluent (25 µg/mL).

  • Test Solution: Dissolve 25 mg of Lamotrigine sample in 50 mL diluent.

Medicinal Chemistry & Safety Context

Metabolic Significance

While Lamotrigine is primarily metabolized by glucuronidation (UGT1A4) to the 2-N-glucuronide (inactive), a minor fraction undergoes oxidative deamination to form LMT-Impurity C.

  • Toxicity: LMT-Impurity C is generally considered less toxic than the parent drug but possesses no anticonvulsant efficacy.

  • Half-life: Due to its higher polarity (lactam structure), it is cleared renally faster than the parent compound.

Regulatory Limits (ICH Q3A/B)

For a drug substance (API):

  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15% (Requires safety data if exceeded).

Note for Researchers: If you observe a peak at RRT ~0.5 relative to Lamotrigine in stability samples (especially under humid/basic conditions), it is almost certainly this 5-oxo derivative.

References

  • United States Pharmacopeia (USP). Lamotrigine Monograph: Related Compounds. USP-NF.

  • European Directorate for the Quality of Medicines (EDQM). Lamotrigine Impurity A (Ph. Eur.). European Pharmacopoeia.[1][3]

  • Srinivas, K. S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, lamotrigine.[4] Der Pharma Chemica, 2(4), 137-144.

  • Emami, J., et al. (2006). Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 999-1005.

  • PubChem. Compound Summary: this compound.[1][5] National Library of Medicine.

Sources

Advanced Protocol: Characterization and Quantification of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

(Lamotrigine Related Compound C)

Executive Summary

This Application Note details the research utility and analytical protocols for 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (CAS: 252186-78-0). In pharmaceutical research, this compound is designated as Lamotrigine Related Compound C (USP) or Impurity A (EP) .[1][2]

It represents the primary hydrolysis degradation product of the antiepileptic drug Lamotrigine. Its presence is a Critical Quality Attribute (CQA) that must be monitored during drug development, stability testing, and shelf-life determination. This guide provides validated workflows for its synthesis (via forced degradation), isolation, and quantification using HPLC-UV and LC-MS techniques.

Chemical Profile & Safety

Before initiating experimental workflows, researchers must understand the physicochemical properties of the analyte.

PropertySpecification
Chemical Name This compound
Common Synonyms Lamotrigine Related Compound C; 5-Desamino-5-oxo Lamotrigine
CAS Number 252186-78-0
Molecular Formula C₉H₆Cl₂N₄O
Molecular Weight 257.07 g/mol
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa ~9.4 (Acidic, amide proton), ~3.5 (Basic, triazine N)
UV Max ~270 nm, 305 nm (Solvent dependent)

Safety Protocol:

  • Hazard: Potential irritant; structural analog to bioactive anticonvulsants.

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle powder in a fume hood to prevent inhalation.

  • Disposal: Incinerate as hazardous chemical waste containing nitrogen and halogens.

Degradation Pathway & Mechanism

Understanding the formation of this compound is essential for preventing it in drug formulations. It is formed via the hydrolysis of the amino group at position 5 of the Lamotrigine triazine ring.

Visualization: Hydrolytic Degradation Pathway

The following diagram illustrates the conversion of Lamotrigine to the target research chemical under acidic/aqueous stress.

DegradationPathway Lamotrigine Lamotrigine (Parent Drug) Intermediate Tetrahedral Intermediate Lamotrigine->Intermediate + H2O / H+ ImpurityC 3-Amino-6-(2,3-dichlorophenyl)- 1,2,4-triazin-5(4H)-one (Target Compound) Intermediate->ImpurityC - NH3 Ammonia NH3 (Byproduct) Intermediate->Ammonia

Figure 1: Hydrolytic deamination of Lamotrigine yielding the 5-oxo derivative (Related Compound C).

Experimental Protocols
Protocol A: Forced Degradation (Generation of Analyte)

If a certified reference standard is unavailable, researchers can generate this compound via acid hydrolysis of Lamotrigine for qualitative identification.

Reagents:

  • Lamotrigine (Pure API)

  • 1.0 N Hydrochloric Acid (HCl)

  • 1.0 N Sodium Hydroxide (NaOH)

Procedure:

  • Preparation: Dissolve 50 mg of Lamotrigine in 50 mL of 0.1 N HCl.

  • Reflux: Heat the solution to reflux (approx. 100°C) for 4–6 hours. Note: The 5-amino group is susceptible to hydrolysis under harsh acidic conditions.

  • Neutralization: Cool to room temperature and neutralize carefully with 1.0 N NaOH to pH 6.0–7.0.

  • Precipitation: The 5-oxo derivative is less soluble in water than the parent salt. Cool on ice to induce precipitation.

  • Filtration: Collect the precipitate via vacuum filtration.

  • Purification: Recrystallize from Methanol/Water (90:10) to isolate the target research chemical.

Protocol B: HPLC-UV Quantification (USP Aligned)

This is the gold-standard method for quantifying this chemical as an impurity within a Lamotrigine matrix.

System Suitability Requirements:

  • Resolution (Rs): > 1.5 between Lamotrigine and Related Compound C.

  • Tailing Factor: < 2.0.

Chromatographic Conditions:

ParameterSetting
Column C18, 150 mm x 4.6 mm, 3.5 µm (e.g., XBridge or Symmetry)
Mobile Phase A Phosphate Buffer pH 2.0 (0.05 M KH₂PO₄ adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 270 nm
Column Temp 35°C

Gradient Program:

  • 0-5 min: 80% A / 20% B (Isocratic hold)

  • 5-25 min: Linear gradient to 40% A / 60% B

  • 25-30 min: Return to 80% A / 20% B

  • 30-35 min: Re-equilibration

Causality & Logic:

  • pH 2.0 Buffer: The low pH suppresses the ionization of the acidic amide proton on the triazine ring, ensuring the analyte remains in a neutral/protonated state for better retention on the C18 column.

  • Gradient: The 5-oxo impurity is generally more polar than the dichloro-substituted parent; however, the gradient ensures sharp peak shapes and elution of late-eluting dimers.

Protocol C: LC-MS/MS Identification

For trace analysis (< 0.05%) or structural confirmation.

Workflow Visualization:

LCMS_Workflow Sample Sample Preparation (0.1 mg/mL in MeOH) LC UPLC Separation (C18, Formic Acid/ACN) Sample->LC ESI ESI Source (+) Ionization LC->ESI MS1 Q1 Scan Precursor: [M+H]+ = 257.0 ESI->MS1 Frag Collision Cell (CID) MS1->Frag Select Parent MS2 Q3 Scan Fragments: 213, 186, 145 Frag->MS2 Analyze Daughters

Figure 2: LC-MS/MS workflow for structural confirmation of the 5-oxo derivative.

MS Parameters:

  • Ionization: Electrospray Positive (ESI+)

  • Precursor Ion: m/z 257.0 [M+H]⁺

  • Key Fragments:

    • m/z 213: Loss of -CONH (Isocyanate type loss from triazine).

    • m/z 145: Dichlorophenyl cation (Characteristic of the side chain).

References
  • European Pharmacopoeia (Ph. Eur.). "Lamotrigine: Impurity A." EDQM. [Link][2][3]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135564536: this compound." PubChem. [Link]

  • Srinivas, K. S., et al. "Stress degradation studies on lamotrigine and development of a validated stability-indicating HPLC assay." Acta Chromatographica, 2010. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility, Stability, and Analytical Method Issues Compound ID: 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one Common Designations: Lamotrigine Impurity A (EP), Lamotrigine Related Compound C (USP), 5-Desamino-5-oxo-lamotrigine.[1][2][3][4] CAS Registry Number: 252186-78-0[1][2][4][5][6]

Compound Profile & Physical Constraints[1][3][7][8]

The Core Challenge: This molecule is the hydrolysis product of Lamotrigine.[1][2] Structurally, the replacement of the 5-amino group with a carbonyl oxygen (creating a lactam/triazinone ring) significantly alters its physicochemical properties compared to the parent drug.[1][2]

  • Lattice Energy: The triazinone ring facilitates strong intermolecular hydrogen bonding (donor-acceptor pairs), creating a rigid crystal lattice that resists dissolution.[1][2]

  • Lipophilicity: The 2,3-dichlorophenyl ring is highly hydrophobic.[1][2] Unlike Lamotrigine, this impurity lacks the second amino group, reducing its basicity and capacity for ionization in mild acidic buffers, rendering it nearly insoluble in aqueous media.[1][2]

Solubility Compatibility Matrix

Data estimated based on structural analogs and experimental process chemistry.

Solvent SystemSolubility RatingApplicationRisk Factor
DMSO (Dimethyl Sulfoxide)High (>20 mg/mL)Primary Stock SolutionFreezing point (19°C); Hygroscopic.[1][2]
DMF (Dimethylformamide)High (>15 mg/mL)Alternative StockUV cutoff interference (<260 nm).[1][2]
Methanol Moderate/Low Secondary DilutionPrecipitation at high concentrations (>1 mg/mL).[2]
Acetonitrile Low HPLC Mobile PhasePoor solubility for pure solid; good for diluted stocks.[2]
Water Negligible Anti-solventCRITICAL: Causes immediate precipitation.[2]
0.1N HCl Low Dissolution AidLess soluble than parent Lamotrigine due to reduced pKa.[2]

Troubleshooting Guides (FAQ Format)

Issue 1: "My sample precipitates inside the HPLC autosampler or column."

Diagnosis: Solvent Mismatch (The "Solvent Shock" Effect).[1][2] Injecting a pure DMSO stock into a high-aqueous mobile phase (e.g., 80% Buffer) creates a local environment where the compound's solubility drops instantaneously, causing micro-precipitation.[1][2]

Solution:

  • Diluent Adjustment: Do not inject pure DMSO. Dilute your stock 1:10 with the mobile phase organic component (e.g., Methanol) before final dilution with buffer.[1][2]

  • Sandwich Injection: If your autosampler supports it, bracket the sample plug with air gaps or organic solvent plugs.[1][2]

  • Temperature: Ensure the autosampler is not set too low (e.g., 4°C), which decreases solubility. Keep at 15–20°C if stability permits.

Issue 2: "I see ghost peaks or carryover in subsequent runs."

Diagnosis: Adsorption.[1][2] The dichlorophenyl moiety is "sticky" (lipophilic) and adsorbs to stainless steel or plastic tubing, slowly leaching out in later runs.[1][2]

Solution:

  • Needle Wash: Switch to a high-strength needle wash: 90% Acetonitrile / 10% Water + 0.1% Formic Acid .[1][2]

  • Column Flushing: Run a "sawtooth" gradient (5% to 95% B rapidly) between sample sets.

Issue 3: "The retention time shifts, or peak shape is split."

Diagnosis: Tautomeric Equilibrium.[1][2] The 1,2,4-triazin-5(4H)-one ring can exist in keto-enol tautomers.[1][2] While the keto form is dominant, pH fluctuations can affect the protonation state of the remaining 3-amino group.[1][2]

Solution:

  • Buffer Strength: Increase buffer concentration to at least 25 mM (Phosphate or Ammonium Acetate).[1][2]

  • pH Control: Maintain pH between 3.0 and 5.0. Avoid neutral pH where the solubility is lowest and ionization is ambiguous.[1][2]

Visualized Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the correct solvent based on the intended application (Stock vs. Analysis).

SolventSelection Start Start: Solid this compound Goal What is the Goal? Start->Goal Warning WARNING: Do not add Water directly to Solid Start->Warning Stock Stock Solution Preparation Goal->Stock Storage/Bulk Analysis HPLC/LC-MS Analysis Goal->Analysis Quantification DMSO Use DMSO (Target 1-10 mg/mL) *Best General Solubility* Stock->DMSO DMF Use DMF *If DMSO interferes with reaction* Stock->DMF Analysis->DMSO Step 1: Dissolve Dilution Dilute Stock 1:10 with Methanol DMSO->Dilution Step 2: Intermediate FinalPrep Final Dilution with Mobile Phase (Keep Organic > 40%) Dilution->FinalPrep Step 3: Working Std

Diagram 2: Troubleshooting Precipitation in HPLC

Caption: Root cause analysis and corrective actions for on-column or autosampler precipitation.

PrecipitationFix Problem Problem: Peak Tailing or Pressure Spike (Precipitation) Check1 Check Diluent Composition Problem->Check1 HighWater Diluent is >60% Aqueous Check1->HighWater Yes HighOrg Diluent is >50% Organic Check1->HighOrg No Action1 Fix: Change Diluent to 50:50 MeOH:Water HighWater->Action1 Check2 Check Injection Volume HighOrg->Check2 HighVol Injection > 10 µL Check2->HighVol Yes LowVol Injection < 5 µL Check2->LowVol No Action2 Fix: Reduce Injection Vol or Use Sandwich Injection HighVol->Action2 Action3 Fix: Check Column Frit (Likely Clogged) LowVol->Action3

[1][2]

Validated Experimental Protocols

Protocol A: Preparation of Analytical Reference Standard (100 µg/mL)

Use this protocol to avoid "crashing out" the standard.[1][2]

  • Weighing: Accurately weigh 5.0 mg of the substance into a 50 mL volumetric flask.

  • Primary Dissolution: Add 2 mL of DMSO . Sonicate for 2 minutes. The solution should be clear.

    • Note: If particles remain, warm gently to 40°C.[1][2]

  • Secondary Dilution: Add 20 mL of Methanol . Swirl to mix.

    • Why? Methanol acts as a bridge solvent.[1][2] It is miscible with DMSO and tolerates the subsequent addition of buffer better than pure DMSO does.[1][2]

  • Final Make-up: Dilute to volume with Buffer/Methanol (50:50) .

    • Crucial Step: Add the buffer slowly while swirling.[1][2] If cloudiness appears, stop and add more Methanol.[1][2]

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection. Do not use cellulose filters (high adsorption risk).[1][2]

Protocol B: HPLC Conditions (USP/EP Aligned)

Optimized for Lamotrigine and Impurity A separation.

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Symmetry C18 or equivalent).

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 6.0 adjusted with NaOH).

  • Mobile Phase B: Methanol / Acetonitrile (50:50).[1][2]

  • Gradient:

    • 0 min: 80% A / 20% B[2]

    • 10 min: 40% A / 60% B[2]

    • 15 min: 20% A / 80% B[2]

  • Flow Rate: 1.0 mL/min.[1][2][7]

  • Detection: UV @ 270 nm (Impurity A has a distinct absorbance max compared to Lamotrigine).[1][2]

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Lamotrigine Monograph 1733. (Defines "Impurity A" as this compound).[1][2][3][4]

  • U.S. Pharmacopeia (USP) . Lamotrigine Related Compound C.[1][2][6][8] USP Catalog No. 1356789.[1][2]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 135564536 (this compound). [1][2]

  • Seshagiri Rao, J.V.L.N., et al. (2025).[1][2][7] "Estimation of lamotrigine by RP-HPLC method." ResearchGate.[1][2] (Provides baseline solubility data for the parent triazine class).

Sources

Technical Support Center: 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

[2]

Status: Active Role: Senior Application Scientist Topic: Stability, Degradation Dynamics, and Analytical Troubleshooting[1]

Module 1: Compound Identity & Stability Profile

Q: What is the exact chemical nature of this compound in the context of Lamotrigine stability?

A: This compound is the primary hydrolytic degradation product of Lamotrigine.[1] Chemically, it is the result of the deamination of the 5-amino group of the Lamotrigine triazine ring, replaced by a carbonyl oxygen (tautomerizing to the 5-oxo form).[1]

  • Chemical Name: this compound[2][3][4][5][6]

  • Pharmacopeial Designations:

    • EP: Impurity A[1][2][6]

    • USP: Related Compound C[5]

  • CAS: 252186-78-0[2][4][5][6][7]

  • Molecular Weight: 257.08 g/mol [4][5][6]

Q: How stable is the isolated reference standard?

A: As a reference standard, the compound is chemically robust but physically sensitive.[1]

  • Solid State: Stable for >2 years if stored at 2-8°C in a tightly closed container.[1] It is non-hygroscopic but can degrade under intense UV light (photolysis) due to the conjugated triazine system.[1]

  • Solution Stability:

    • Acidic pH (<4): Highly stable.

    • Alkaline pH (>9): Susceptible to ring cleavage over prolonged periods (days) at elevated temperatures.[1]

    • Organic Solvents: Stable in Methanol and Acetonitrile for >48 hours at ambient temperature.[1]

Module 2: Degradation Dynamics (Formation Mechanism)

Q: I am seeing this peak increase in my stability samples. What is driving its formation?

A: The appearance of this compound indicates hydrolytic stress . Unlike oxidative impurities (like the N-oxide), this compound forms via nucleophilic attack of water on the carbon at position 5 of the triazine ring, leading to the loss of ammonia.[1]

Key Drivers:

  • High pH (Alkaline Hydrolysis): This is the most aggressive pathway.[1] Formulation excipients that create a basic microenvironment (e.g., certain carbonates or basic disintegrants) will accelerate this conversion.[1]

  • Moisture: High humidity combined with elevated temperature accelerates the hydrolysis of the amidine-like bond.[1]

Visualizing the Pathway:

DegradationPathwayLamoLamotrigine(3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine)InterTetrahedral Intermediate(Unstable)Lamo->Inter+ H2O / OH- (Hydrolysis)ImpAImpurity A / Related Compound C(this compound)Inter->ImpA- NH3 (Deamination)AmmoniaNH3(Byproduct)Inter->Ammonia

Figure 1: Hydrolytic degradation pathway of Lamotrigine to this compound.[2][8][9]

Module 3: Analytical Troubleshooting

Q: The peak for this impurity tails significantly in my HPLC method. How do I fix this?

A: Peak tailing for amino-triazinones is a common issue caused by the interaction of the basic amine / amide-like nitrogen with residual silanols on the column stationary phase.[1]

Troubleshooting Protocol:

ParameterRecommended AdjustmentRationale
Mobile Phase pH Adjust to pH 7.0 - 7.5 At low pH, the basic nitrogens are protonated and interact strongly with silanols. Neutral pH suppresses this ionization.
Buffer Choice Use Phosphate or Ammonium Acetate Phosphate buffers (20-50 mM) provide excellent ionic strength to mask silanol interactions.[1]
Column Selection Switch to End-capped C18 or Base-Deactivated (BDS) Modern columns with high carbon loads and exhaustive end-capping reduce secondary silanol interactions.[1]
Temperature Increase to 35°C - 40°C Higher temperature improves mass transfer kinetics, sharpening the peak shape.[1]

Q: I cannot resolve this impurity from Lamotrigine Impurity B (the guanidino analog).

A: Impurity A (Oxo-analog) and Impurity B (Guanidino-analog) have similar hydrophobicities but different pKa values.[1]

  • Solution: Exploit the pKa difference.

    • Impurity A (Oxo): Less basic (pKa ~ lower).

    • Impurity B (Guanidino): Highly basic.[1]

    • Action: Lowering the pH slightly (e.g., to pH 6.0) often shifts Impurity B to a shorter retention time (more ionized) while Impurity A remains relatively unaffected, increasing resolution.

Module 4: Experimental Protocols

Q: How do I generate this impurity intentionally for method validation (Specificity)?

A: You can generate this compound in situ via a forced degradation experiment.[1]

Protocol: Alkaline Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of Lamotrigine API in Diluent (50:50 Methanol:Water).

  • Stressing: Add an equal volume of 0.1 N NaOH .

  • Incubation: Reflux at 80°C for 2-4 hours .

    • Note: Room temperature incubation is often insufficient to break the triazine amine bond significantly.

  • Neutralization: Cool to room temperature and neutralize with 0.1 N HCl.

  • Analysis: Inject immediately. You should observe a significant decrease in the Lamotrigine peak and the formation of a major peak at RRT ~0.8-0.9 (depending on method), corresponding to the 5-oxo impurity.

Q: What is the Limit of Quantitation (LOQ) I should target?

A: For pharmaceutical release testing, the reporting threshold is typically 0.05% .[1] Your method must have an LOQ of at least 0.03% (approx.[1] 0.05 µg/mL if nominal concentration is 0.2 mg/mL) to ensure accurate quantification during stability studies.

Troubleshooting Decision Tree

TroubleshootingStartIssue ObservedIssueTypeIdentify IssueStart->IssueTypeTailingPeak Tailing > 1.5IssueType->TailingResolutionCo-elution with APIor Impurity BIssueType->ResolutionGhostPeakGhost Peak in BlankIssueType->GhostPeakActionTailing1. Increase Buffer Conc.2. Use Base-Deactivated ColumnTailing->ActionTailingActionResAdjust pH:Impurity A is less basic.Lower pH shifts basic impurities.Resolution->ActionResActionGhostCheck Injector Carryover.Triazines stick to rotor seals.GhostPeak->ActionGhost

Figure 2: Decision tree for troubleshooting HPLC analysis of Lamotrigine Impurity A.

References

  • European Directorate for the Quality of Medicines (EDQM). Lamotrigine Monograph 1756. European Pharmacopoeia (Ph. Eur.). Link

  • United States Pharmacopeia (USP). Lamotrigine Official Monograph: Related Compound C. USP-NF. Link

  • Gondhale-Karpe, P., et al. (2023). "Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC." Heliyon, 9(4), e15732. Link

  • PubChem. Compound Summary: this compound (CID 135564536).[1][2][5] National Library of Medicine. Link

  • S. Zivanovic et al. "Forced degradation studies of lamotrigine and development of stability indicating method."[1] Journal of Pharmaceutical and Biomedical Analysis. (Contextual Reference for Hydrolysis Pathways).

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one off-target effects investigation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Off-Target Effects & Analytical Investigation Guide

Reference ID: TS-LAM-IMP-C-2024 Compound Identity: Lamotrigine Impurity C (EP) / Related Compound C (USP) CAS: 252186-78-0[1]

Executive Summary

Welcome to the Technical Support Center. You are likely investigating 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one , widely recognized as Lamotrigine Impurity C .[1]

This compound is the primary hydrolysis degradation product of the anticonvulsant Lamotrigine. Unlike the parent drug, which possesses a 3,5-diamino structure targeting voltage-gated sodium channels (Nav), this 5-oxo analog exhibits a distinct hydrogen-bonding profile.[1] This guide addresses the critical need to distinguish its pharmacological "noise" (off-target effects) from the parent drug's signal and provides protocols for profiling its specific scaffold-based liabilities, such as potential antifolate activity or kinase interference.[1]

Part 1: The Molecular Context & Signaling Pathway

To understand the off-target potential, one must first map the structural divergence from the parent drug. The transition from an amino group to a carbonyl (oxo) group at position 5 alters the molecule's ability to bind to the primary target (Nav channels) and introduces new metabolic susceptibilities.

Pathway Diagram: Origin & Potential Interactions

The following diagram illustrates the degradation pathway yielding Impurity C and its theoretical off-target interaction landscape based on the 1,2,4-triazine scaffold.

Lamotrigine_Impurity_Pathways Lamo Lamotrigine (Parent Drug) Target: Nav Channels Hydrolysis Hydrolysis (Acidic/Stress Conditions) Lamo->Hydrolysis ImpC Impurity C (3-amino-6-(2,3-dichlorophenyl)- 1,2,4-triazin-5(4H)-one) Hydrolysis->ImpC Nav Nav Channel Binding (Reduced Affinity?) ImpC->Nav Investigate Loss of Potency DHFR DHFR Inhibition (Scaffold Risk) ImpC->DHFR Triazine Antifolate Risk Kinase Kinase Cross-Reactivity (PDK/FAK Scaffold Potential) ImpC->Kinase Scaffold Promiscuity Assay Immunoassay/HPLC Interference ImpC->Assay False Positives

Caption: Figure 1. Degradation pathway of Lamotrigine to Impurity C and the subsequent divergence in pharmacological and analytical off-target profiles.

Part 2: Analytical & Experimental Protocols
Module A: Analytical Discrimination (The "False" Off-Target)

Issue: Researchers often report "residual activity" in purified samples.[1] This is frequently due to co-elution of Impurity C with the parent drug in reverse-phase HPLC, leading to erroneous potency data.[1]

Physicochemical Comparison Table

FeatureLamotrigine (Parent)Impurity C (Target)Impact on Experiment
C5 Substituent -NH2 (Amino)=O[1] (Carbonyl/Oxo)Drastic change in H-bond donor capacity.[1]
pKa ~5.7~6.5 (Calculated)Impurity C retains charge differently at physiological pH.[1]
UV Max ~306 nm~315 nm (Shifted)Can be selectively detected by adjusting UV wavelength.[1]
Solubility LowSlightly Higher (Polar)May persist in aqueous buffers where parent precipitates.[1]

Protocol: HPLC Specificity Setup Objective: Ensure your "off-target" signal is not simply the parent drug masking the impurity.[1]

  • Column: C18 (L1), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.01M Ammonium Acetate (pH 2.5).

  • Mobile Phase B: Methanol.[1][2]

  • Gradient: 20% B to 80% B over 20 minutes.

  • Critical Step: Impurity C typically elutes before Lamotrigine due to the polar oxo-group.[1] If peaks overlap, lower the pH of Phase A to 2.0 to protonate the triazine ring of the parent drug, shifting its retention time.

Module B: Functional Off-Target Profiling

Issue: You need to determine if Impurity C contributes to toxicity (e.g., cardiotoxicity or rash) independent of the parent.

Hypothesis: While the 5-amino group is essential for high-affinity Nav channel binding (Lamotrigine's mechanism), the 1,2,4-triazine core is a privileged scaffold known to interact with Dihydrofolate Reductase (DHFR) and specific kinases (e.g., FAK, PDK).

Step-by-Step Screening Protocol:

  • Primary Target Exclusion (Nav Channels):

    • Method: Whole-cell patch clamp on HEK293 cells expressing hNav1.5.[1]

    • Control: Lamotrigine (100 µM).[1]

    • Test: Impurity C (100 µM).[1]

    • Expectation: Impurity C should show >10-fold lower inhibition than parent.[1] If inhibition is comparable, the sample may be contaminated with parent, or the oxo-metabolite retains unexpected potency.

  • Scaffold Liability Screen (DHFR & Kinases):

    • Rationale: Triazines are classical antifolates.[1] Lamotrigine is a weak DHFR inhibitor; the metabolite may differ.[1]

    • Assay: Spectrophotometric DHFR assay (monitoring NADPH oxidation at 340 nm).

    • Reagent: Recombinant human DHFR.[1]

    • Procedure: Incubate Impurity C (0.1 - 100 µM) with DHFR + Dihydrofolate + NADPH.[1]

    • Readout: Calculate IC50.[1][3][4] Significant inhibition (<10 µM) suggests a mechanism for hematological off-target effects.[1]

Part 3: Troubleshooting & FAQs

Q1: I am observing unexpected cytotoxicity in my "Impurity C" treated cells. Is this a known off-target effect?

  • Analysis: Impurity C is generally considered less toxic than the parent in acute models, but the 1,2,4-triazine scaffold has intrinsic anti-proliferative properties (often explored in oncology).

  • Action: Check if you are using a cell line sensitive to folate depletion (e.g., rapidly dividing CHO or Jurkat cells). If the toxicity is reversed by adding folinic acid, you have confirmed an off-target antifolate mechanism specific to the triazine core.[1]

Q2: My LC-MS signal for Impurity C varies significantly between runs. Why?

  • Analysis: The tautomerism of the 1,2,4-triazin-5-one system (lactam-lactim tautomerism) can cause peak broadening or splitting depending on the solvent pH.[1]

  • Action: Ensure your mobile phase is buffered. Unbuffered water/methanol gradients will cause inconsistent ionization and tautomer shifts.[1] Maintain pH < 3.0 or > 7.0 to stabilize one form.[1]

Q3: Can I use Lamotrigine antibodies to detect Impurity C?

  • Analysis: Yes, but with high risk of cross-reactivity. The polyclonal antibodies raised against Lamotrigine usually recognize the 2,3-dichlorophenyl moiety, which is identical in Impurity C.

  • Action: Do not use immunoassays for specific quantification of Impurity C. Use HPLC-UV or LC-MS/MS (MRM transition: 257 -> 145 for Impurity C vs 256 -> 145 for Lamotrigine).

Q4: Is Impurity C pharmacologically active in vivo?

  • Analysis: Current literature suggests it is pharmacologically weak regarding anticonvulsant activity compared to Lamotrigine.[1] However, its high polarity suggests faster renal clearance.[1]

  • Action: If observing in vivo effects, verify that Impurity C is not being retro-converted or metabolized into a reactive intermediate.

References
  • United States Pharmacopeia (USP). Lamotrigine Related Compound C (this compound).[1][5][6] USP Reference Standards Catalog.[1] Link

  • European Pharmacopoeia (EP). Lamotrigine Impurity A (this compound).[1][6] EDQM.[1] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135564536: this compound.[1] PubChem.[1] Link[1]

  • Reddy, V. V., et al. (2008). An impurity profile study of Lamotrigine.[2] Rasayan Journal of Chemistry, 1(2), 301-305.[2] (Detailed synthesis and HPLC separation of Impurity C). Link

  • Chen, H., et al. (2017). Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity.[3] Bioorganic & Medicinal Chemistry Letters.[1][7] (Context on triazine scaffold off-target kinase activity). Link

Sources

Modifying 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one for better efficacy

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization and modification of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (often identified as Lamotrigine Related Compound C or Impurity C ).

This scaffold is a critical divergence point: it is the hydrolysis product of the blockbuster antiepileptic Lamotrigine , possessing significantly reduced affinity for voltage-gated sodium channels (Na


) due to the loss of a key hydrogen bond donor at position 5. However, it serves as a high-value precursor for novel analog synthesis.[][2]

Technical Support Center: Triazine Scaffold Optimization

Current Ticket: Modifying this compound for Efficacy. Assigned Specialist: Senior Application Scientist. Status: Open.

Module 1: Structural Analysis & Mechanism of Inefficacy

Q: Why does this specific 5-one analog show poor efficacy compared to Lamotrigine?

A: The efficacy drop is structural. Lamotrigine (3,5-diamino) functions as a voltage-gated sodium channel (Na


) blocker.[2][3] The amino group at position 5 acts as a critical hydrogen bond donor  to the receptor site (likely interacting with residues in the pore domain, such as Ser/Thr residues in the S6 segment).[2]

In your compound, the C5 position is a carbonyl (lactam tautomer).[2] This converts the site from a donor to an acceptor, disrupting the binding pharmacophore.[][2]

  • The Fix: You must restore the hydrogen bond donor capacity at C5 or exploit the scaffold for a different target (e.g., D-Amino Acid Oxidase - DAAO).[2]

Q: Is this scaffold useless, or can it be repurposed?

A: It is not useless; it is a "pivot" scaffold.

  • For Epilepsy (Na

    
     Blockade):  You must re-aminate C5 (convert C=O 
    
    
    
    C-NH
    
    
    ).[2]
  • For Schizophrenia (DAAO Inhibition): If you hydrolyze the other amine (C3) to a ketone, you generate 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-dione , a known potent DAAO inhibitor class.[][2]

  • For Novel IP: The N4 and C5 positions are chemically distinct, allowing for the synthesis of "Janus" inhibitors (dual-action).

Module 2: Synthetic Troubleshooting (Re-Amination & Modification)

Q: I am trying to convert the 5-one to 5-chloro (to add an amine later), but the reaction with POCl yields are <30%. What is wrong?

A: The 3-amino group interferes with the chlorination of the 5-one carbonyl by acting as a nucleophile or proton trap. Protocol Adjustment:

  • Protect the C3-Amine: You cannot leave the C3-NH

    
     free during harsh chlorination.[] Acetylate it first (Ac
    
    
    
    O/AcOH) to form the 3-acetamido derivative.
  • Chlorination: Use POCl

    
     with a catalytic amount of N,N-diethylaniline  (base) rather than pyridine, which can sometimes lead to pyridinium salts.[][2] Reflux for 4-6 hours.
    
  • Deprotection: The acetyl group can be removed after the subsequent amination step using mild basic hydrolysis.

Q: Direct amination of the 5-one failed. How do I install a novel amine at C5?

A: You cannot displace the lactam carbonyl directly with an amine; it is not a good leaving group. You must activate it first.[] Workflow:

  • Activation: Convert 5-one

    
    5-halo  (Cl or Br) or 5-thioalkyl  (S-Me).
    
    • S-Alkylation route (Milder): Treat the 5-one with Lawesson’s reagent to form the thione, then methylate with MeI.[][2] The resulting -SMe group is an excellent leaving group for nucleophilic aromatic substitution (S

      
      Ar).
      
  • Substitution: React the activated intermediate with your target amine (e.g., ammonia for Lamotrigine, or alkylamines for analogs) in a sealed tube at 80–100°C.

Visualization: Activation Pathways

G cluster_0 Activation Strategy Start 5-One Scaffold (Inactive at Nav) Thione 5-Thione (Lawesson's Rgt) Start->Thione Sulfuration Chloro 5-Chloro (POCl3) Start->Chloro Chlorination (Protect C3-NH2!) SMe 5-SMe (Methylation) Thione->SMe MeI Target 5-Amino Analog (Active Nav Blocker) SMe->Target R-NH2 / Heat Chloro->Target NH3 / Pressure

Caption: Activation of the inert 5-one scaffold via Thiolation or Chlorination to enable nucleophilic substitution.

Module 3: Pharmacokinetic Optimization (Solubility & Metabolism)

Q: The 5-one analog is poorly soluble.[1] If I modify it, how can I ensure better bioavailability?

A: Lamotrigine itself suffers from Class II BCS issues (low solubility).[2] If you are modifying the 5-one scaffold:

  • Avoid Flatness: The triazine ring and dichlorophenyl ring are planar. Adding flat aromatic groups at C5 will worsen solubility (stacking).

  • Introduce sp

    
     Character:  When substituting position 5, use amines with solubilizing tails (e.g., N-methylpiperazine, morpholine).[][2]
    
  • Prodrug Strategy (N4-Alkylation): The N4 nitrogen in the triazine ring is a viable site for transient alkylation. Attaching a phosphono-oxymethyl group at N4 can create a water-soluble prodrug that cleaves in vivo (via alkaline phosphatase) to release the active parent drug.

Q: How do I prevent the "Rash" (Stevens-Johnson Syndrome) associated with this class?

A: The rash is linked to immune activation, potentially driven by reactive arene oxide metabolites formed on the dichlorophenyl ring or specific HLA-B alleles.[2]

  • Modification: Replace the 2,3-dichlorophenyl ring.

  • Alternative: A 2,3-difluorophenyl or 2-chloro-3-fluoro substitution maintains the steric "twist" required for activity but alters the metabolic oxidation potential, potentially reducing the formation of toxic haptens.[]

Summary of Quantitative Efficacy Targets

Parameter5-One Scaffold (Current)Lamotrigine (Target/Ref)Optimized Analog Goal
C5 Substituent Carbonyl (=O)Amino (-NH

)
Alkyl-Amino / Heterocycle
Na

IC

>100

M (Inactive)
~10-50

M
<10

M
H-Bond Donor No (Acceptor only)Yes (Donor)Yes (Donor + Solubilizing)
Solubility Low0.17 mg/mL>1.0 mg/mL

References

  • Structure-Activity Relationship of Triazines: Lamotrigine: Definition, Mechanism of Action and Application. BOC Sciences.[]

  • DAAO Inhibition Potential: 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors. PubMed.[][3] Link

  • Synthesis & Impurity Identification: Lamotrigine Related Compound C (this compound). Pharmaffiliates. Link[2][4]

  • Mechanism of Action (Na

    
     Binding): Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine. PubMed Central.[] Link
    

Sources

Validation & Comparative

Comparative Profiling: 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one vs. Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous comparative analysis of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (commonly known as Lamotrigine Impurity A or Related Compound C ) against established kinase inhibitors.

While primarily characterized as a degradation product of the anticonvulsant Lamotrigine, this compound possesses a 1,2,4-triazin-5-one core—a privileged scaffold in medicinal chemistry known to mimic the adenine ring of ATP. This guide explores its potential as a kinase inhibitor fragment, comparing its physicochemical properties and structural motifs with optimized inhibitors targeting Fyn , FAK , and PI3K .

Executive Summary & Compound Identity

Subject Compound: this compound[1][2][3]

  • CAS: 252186-78-0[2][3][]

  • Role: Pharmaceutical Impurity (Lamotrigine), Chemical Scaffold.

  • Core Motif: 3-amino-1,2,4-triazin-5-one.[1][2]

The Scientific Premise: Most Type I ATP-competitive kinase inhibitors rely on a heterocycle to bind the kinase "hinge" region. The subject compound features a donor-acceptor (D-A) hydrogen bond motif inherent to its triazinone core, structurally mimicking the hinge-binding face of Adenine. This guide compares it with VS6 (a specific Fyn kinase inhibitor with the same core) and Dasatinib (a broad-spectrum inhibitor) to illustrate the transition from a "raw scaffold" to a "potent drug."

Structural Mechanism of Action (SAR Analysis)

The Hinge Binding Hypothesis

The efficacy of a kinase inhibitor is dictated by its ability to displace ATP. The 1,2,4-triazin-5-one core of the subject compound presents a specific binding geometry:

  • H-Bond Acceptor (N4/O5): The carbonyl oxygen (or N4 in tautomeric forms) can accept a hydrogen bond from the backbone amide of the kinase hinge.

  • H-Bond Donor (3-NH2): The exocyclic amino group acts as a donor to the hinge carbonyl.

  • Hydrophobic Anchor (2,3-Dichlorophenyl): This moiety likely occupies the hydrophobic pocket adjacent to the gatekeeper residue, similar to the chlorophenyl group in other inhibitors.

Comparison with Optimized Inhibitors
FeatureSubject Compound (Impurity A)VS6 (Optimized Fyn Inhibitor)Dasatinib (Broad Spectrum)
Core Scaffold 1,2,4-triazin-5-one1,2,4-triazin-5-oneAminothiazole-pyrimidine
Hinge Binding Bidentate (Donor-Acceptor)Bidentate (Donor-Acceptor)Tridentate
R-Group (Tail) None (Truncated)Benzodioxole (Solvent exposed)Hydroxyethyl-piperazine
Selectivity Low (Promiscuous/Weak)High (Fyn Specific)Broad (Src/Abl)
LogP (Lipophilicity) ~1.7 (Moderate)Optimized for cell perm.3.8 (High)

Critical Insight: The subject compound lacks the "tail" moiety present in VS6 or Dasatinib. This tail is crucial for interacting with the solvent-front or the ribose-binding pocket to improve potency from micromolar (µM) to nanomolar (nM) levels.

Experimental Validation Protocols

To verify the kinase inhibitory potential of this compound, the following self-validating protocols are recommended.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

Use this to determine IC50 against specific targets (e.g., Fyn, FAK).

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Dissolve Subject Compound in 100% DMSO to 10 mM. Perform 1:3 serial dilutions.

  • Reaction Assembly:

    • Add 2 µL of Compound to 384-well plate.

    • Add 2 µL of Kinase (e.g., Fyn, 2 ng/well). Incubate 10 min RT.

    • Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly Glu:Tyr).

  • Incubation: Incubate at RT for 60 mins.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Data Analysis: Plot RLU vs. Log[Concentration] to derive IC50.

Protocol B: Western Blot for Pathway Inhibition (Cellular)

Use this to test if the compound penetrates cells and inhibits phosphorylation (e.g., p-Src).

  • Cell Culture: Seed HCT-116 or Src-dependent cell lines at 5x10^5 cells/well.

  • Treatment: Treat cells with Subject Compound (10 µM, 50 µM) vs. Dasatinib (100 nM control) for 6 hours.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Antibody: Anti-p-Src (Tyr416) [Cell Signaling #2101].

    • Loading Control: Anti-GAPDH.

  • Validation: A reduction in p-Src band intensity confirms cellular kinase inhibition.

Visualization of Signaling & Workflow

The following diagram illustrates the structural logic of the comparison and the experimental workflow to validate the subject compound's activity.

KinaseInhibition cluster_0 Compound Structural Analysis cluster_1 Kinase Interaction (Hinge Region) cluster_2 Experimental Validation Impurity Subject Compound (Impurity A) Core: Triazin-5-one Hinge Kinase Hinge (Met345/Glu343) Impurity->Hinge Mimics VS6 Ref. Inhibitor (VS6) Core: Triazin-5-one + Solubilizing Tail VS6->Hinge High Affinity ATP ATP (Adenine) Natural Ligand ATP->Hinge Native Binding Binding Bidentate H-Bonds (D-A Motif) Hinge->Binding Assay ADP-Glo Assay (Biochemical) Binding->Assay Cellular Western Blot (p-Src / p-FAK) Binding->Cellular Outcome IC50 Determination & Selectivity Profile Assay->Outcome Cellular->Outcome

Figure 1: Structural relationship between Lamotrigine Impurity A, Optimized Inhibitors, and the validation workflow.

Comparative Data Summary

The table below contrasts the theoretical and observed properties of the subject compound against known standards.

MetricSubject Compound Lamotrigine (Parent) Fyn Inhibitor (VS6)
Primary Target Unknown (Impurity)Na+ ChannelsFyn Kinase (Src Family)
Kinase IC50 Predicted >10 µM (Weak)Inactive~60 nM (Potent)
H-Bond Donors 1 (Exocyclic NH2)21
H-Bond Acceptors 333
Key Structural Deficit Lacks ribose-pocket binderDifferent core geometryN/A (Optimized)
Application Fragment/Starting MaterialAnticonvulsantResearch Tool

Conclusion & Recommendation

This compound should not be classified as a potent kinase inhibitor in its native state. However, it represents a validated fragment scaffold .

Recommendation for Researchers:

  • For Drug Design: Use this compound as a "hit" fragment. Modification at the N-2 or C-6 position to add a solubilizing "tail" (e.g., morpholine, piperazine) is required to access the ribose pocket and improve potency to the nanomolar range.

  • For Quality Control: Monitor this impurity in Lamotrigine batches, as its structural similarity to kinase inhibitors suggests potential (albeit low) off-target toxicity risks if accumulation occurs.

References
  • Biosynth . (2024). This compound Product Sheet. Retrieved from

  • Tintori, C., et al. (2015). Binding investigation and preliminary optimisation of the 3-amino-1,2,4-triazin-5(2H)-one core for the development of new Fyn inhibitors. Bioorganic & Medicinal Chemistry . Retrieved from

  • Dao, P., et al. (2017).[5] Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry Letters . Retrieved from

  • USP . (2024). Lamotrigine Related Compound C Standard.[3] Retrieved from

  • Zaki, I., et al. (2019).[6] Design, synthesis and screening of 1,2,4-triazinone derivatives as potential antitumor agents. European Journal of Medicinal Chemistry . Retrieved from

Sources

Reproducibility of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crisis of Consistency

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one, commonly known as Lamotrigine , presents a unique paradox in drug development. While chemically stable, its experimental reproducibility is frequently compromised by three factors: polymorphic phase transitions during crystallization, regio-isomeric impurities during synthesis, and state-dependent binding kinetics in biological assays.

This guide moves beyond standard monographs. It provides a comparative analysis of experimental protocols, isolating the variables that cause data divergence between laboratories.

Part 1: Solid-State Chemistry & Polymorphism

The Reproducibility Killer: Solubility and Bioavailability.

Lamotrigine exists in multiple solid forms (anhydrous, hydrates, and solvates). A common error in reproducibility studies is the accidental formation of the monohydrate form during aqueous processing, which has significantly lower solubility (0.17 mg/mL) compared to engineered anhydrous forms or solid dispersions.

Comparative Protocol: Crystallization Control

To reproduce specific crystal forms, thermodynamic control (solvent choice) is more critical than kinetic control (cooling rate).

VariableMethod A (Standard Recrystallization)Method B (Reproducible Anhydrous)Outcome Comparison
Solvent Methanol or Ethanol (Reflux)Isopropanol : Water (9:1)Method B yields purer Anhydrous form.[1]
Water Content Uncontrolled (Ambient humidity)Azeotropic distillation to <1%Method A risks hydrate formation.
Drying Air dry / Oven 40°CVacuum dry @ 65°C (15-20 hrs)Method B ensures solvent removal without degradation.
Solubility Variable (Hydrate interference)Consistent (Standard Anhydrous)Method B is the Gold Standard.
Mechanism of Phase Control

The following workflow illustrates the decision logic required to avoid "disappearing polymorphs" or accidental hydrates.

CrystallizationLogic Start Crude Lamotrigine Solvent Solvent Selection Start->Solvent IsoWater Isopropanol:Water (9:1) Solvent->IsoWater Preferred Methanol Methanol (100%) Solvent->Methanol Risky Process Reflux & Carbon Treat IsoWater->Process Methanol->Process Distill Azeotropic Distillation (Remove Water) Process->Distill Cooling Controlled Cooling Process->Cooling ResultA Anhydrous Form (High Reproducibility) Distill->ResultA ResultB Mixed Solvates/Hydrates (Low Reproducibility) Cooling->ResultB

Caption: Logic flow for isolating high-purity Anhydrous Lamotrigine, avoiding the hydrate trap common in methanolic workups.

Part 2: Synthetic Route Comparison

The Reproducibility Killer: Impurity Profile (2,3-dichlorobenzoic acid).

The synthesis of Lamotrigine hinges on the condensation of 2,3-dichlorobenzoyl cyanide with aminoguanidine. Historical methods often suffer from incomplete cyclization or hydrolysis of the starting material into 2,3-dichlorobenzoic acid .

Comparative Analysis: Acid vs. Green Route
FeatureMethod A: Acid-Catalyzed Cyclization (Traditional)Method B: Room Temp / Green Process (Optimized)
Reagents Aminoguanidine bicarbonate + H2SO4/HClAminoguanidine + Dehydrating agent (P2O5 equivalent)
Temperature Reflux (>80°C)Room Temperature (20-25°C)
Impurity Risk High (Thermal degradation to benzoic acid derivative)Low (Suppressed side reactions)
Yield 60-70%85-90%
Reproducibility Low (Sensitive to precise temp/pH)High (Robust against minor fluctuations)

Expert Insight: The "Green Process" (Method B) avoids the basification step of the intermediate Schiff base, which is where many batches fail due to pH overshoot causing hydrolysis.

Part 3: Biological Assay Reproducibility

The Reproducibility Killer: Voltage-Dependence.

Lamotrigine is a use-dependent Na+ channel blocker.[2] Unlike Carbamazepine, its binding kinetics are slower. Reproducibility fails when assays do not account for the "Inactivated State" preference of the drug.

Comparative Efficacy Data (Human Nav1.x Channels)
ParameterLamotrigineCarbamazepinePhenytoinReproducibility Note
Binding Rate SlowFast (~3x faster than LTG)SlowShort pulses (<20ms) will under-report LTG potency.
Nav1.2 Affinity High (Low EC50)ModerateModerateLTG is more selective for Nav1.2 vs Nav1.[3]3.
Shift in Vh (Inactivation) ~43 mV (Max)~20 mV (Max)~20 mVLTG stabilizes the inactivated state more strongly.
Mechanism of Action Visualization

To reproduce IC50 values, you must utilize a protocol that holds the cell at a depolarized potential (e.g., -60mV) to maximize the inactivated state fraction.

MOA Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time-dependent Inactivated->Resting Repolarization LTG Lamotrigine (Drug) Inactivated->LTG High Affinity Binding LTG->Inactivated Stabilization (Slower Recovery)

Caption: Lamotrigine preferentially binds to the Inactivated State. Assays performed at resting potentials will yield false negatives.

Part 4: Self-Validating Analytical Protocols

The Reproducibility Killer: pH interference in HPLC.

Lamotrigine is a weak base (pKa ~5.7). Standard reverse-phase HPLC methods often fail if the mobile phase pH is near the pKa, causing peak tailing and retention time shifts.

The "Gold Standard" Validation Protocol

Use this protocol to validate purity before any biological experiment.

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (0.01M KH2PO4) : Acetonitrile (65:35 v/v).

  • Critical Adjustment: Adjust Buffer pH to 3.5 using Orthophosphoric acid.

    • Why? At pH 3.5, Lamotrigine is fully ionized, ensuring sharp peaks. At pH 5-6, it fluctuates between ionized/unionized, destroying reproducibility.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV @ 210-224 nm.

  • System Suitability Criteria (Pass/Fail):

    • Tailing Factor: < 1.5

    • Resolution (Drug vs. Impurity): > 2.0

    • Relative Standard Deviation (RSD): < 2.0% (n=5 injections)

References

  • Stability Indicating HPLC Method Development and Validation of Lamotrigine. Der Pharma Chemica. [Link]

  • Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine. British Journal of Pharmacology / PubMed Central. [Link]

  • A novel process for the synthesis of lamotrigine and its intermediate.
  • Lamotrigine Solid Dispersions for Solubility Enhancement. Asian Journal of Pharmaceutics. [Link]

  • Comparison of Dissolution Profiles and Serum Concentrations of Two Lamotrigine Tablet Formulations. Clinical Pharmacokinetics / PubMed Central. [Link]

Sources

Independent verification of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one's biological effects

[1]

Executive Summary

Target Compound: 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one CAS: 252186-78-0 Common Identity: Lamotrigine Impurity A (EP), Lamotrigine Related Compound C (USP), 5-Desamino-5-oxo-lamotrigine.[1][2]

The Core Application: This compound is not a therapeutic alternative but a critical structural analogue and degradation product of the anticonvulsant Lamotrigine. In drug development and QC, "performance" is defined by the ability to separate and quantify this compound to prevent efficacy loss.

This guide objectively compares the biological "performance" (pharmacological activity) of the target against the Gold Standard (Lamotrigine) and provides the experimental protocols required to verify its identity and lack of sodium channel blocking efficacy.

Part 1: Mechanistic Divergence & SAR Analysis

To understand the biological effects, one must analyze the structural deviation from the active pharmacophore.

The Pharmacophore Collapse

Lamotrigine functions by blocking voltage-gated sodium channels (VGSCs), stabilizing neuronal membranes.[3] This activity relies heavily on the 3,5-diamino substitution pattern on the triazine ring, which acts as a crucial hydrogen bond donor network within the receptor site.

  • Lamotrigine (Active): Possesses two amino groups (-NH2) at positions 3 and 5. High affinity for the inactivated state of Na+ channels.

  • Target Compound (Inactive/Low Potency): The amino group at position 5 is replaced by a carbonyl oxygen (forming the 5-oxo / 5(4H)-one tautomer).

    • Consequence: This substitution removes a critical H-bond donor and introduces an H-bond acceptor. This electrostatic inversion typically drastically reduces or abolishes affinity for the VGSC binding pocket.

Visualization: Structural & Functional Divergence

SAR_AnalysisLamoLamotrigine (Parent)(Active Drug)ImpurityTarget Compound(Impurity A/Metabolite)Lamo->Impurity Hydrolysis (Degradation)Mech_LMechanism:Stabilizes Na+ Channels(H-Bond Donor at Pos 5)Lamo->Mech_L 3,5-diamino structureMech_IMechanism:Loss of Binding Affinity(H-Bond Acceptor at Pos 5)Impurity->Mech_I 5-oxo substitutionOutcome_LEffect:AnticonvulsantMood StabilizationMech_L->Outcome_LOutcome_IEffect:Therapeutic FailurePotential ToxicityMech_I->Outcome_I

Figure 1: Structure-Activity Relationship (SAR) flow illustrating the loss of efficacy due to the 5-oxo substitution.

Part 2: Comparative Data Analysis

The following table contrasts the target compound with the active pharmaceutical ingredient (API).

FeatureLamotrigine (Gold Standard) Target Compound (Impurity A) Implication
CAS Number 84057-84-1252186-78-0Distinct chemical entities.[1]
Structure 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazineThis compoundTarget is the hydrolysis product of the API.
Primary Biological Effect Voltage-gated Na+ channel blocker.[3]Inactive / Trace Activity (Non-therapeutic).Target dilutes potency of the drug product.
Toxicity Profile Dose-dependent (rash, dizziness).Acute Tox. 3 (Toxic if swallowed).Must be controlled <0.15% (ICH Q3B).
UV Absorbance Maxima at ~306 nm.Shifted Maxima (due to carbonyl conjugation).Requires specific HPLC wavelength tuning.
Solubility Low (Class II BCS).Very Low / Altered pKa.Changes bioavailability if present.
Part 3: Experimental Verification Protocols

As a researcher, you must verify that your "Lamotrigine" sample is not contaminated with this 5-oxo analogue, or you must synthesize this analogue to use as a reference standard.

Protocol A: High-Resolution Separation (HPLC-UV)

Objective: To separate the active drug from the target impurity with high resolution.

Reagents:

  • Phosphate Buffer (pH 2.5): Dissolve 1.36g KH2PO4 in 1L water; adjust pH with H3PO4.

  • Acetonitrile (HPLC Grade).

  • Column: C18 (Inertsil ODS-3V or equivalent), 250mm x 4.6mm, 5µm.

Methodology:

  • Mobile Phase Preparation: Mix Buffer and Acetonitrile in a 70:30 v/v ratio. Filter through 0.45µm membrane.

  • System Setup:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35°C (Critical: Resolution improves at elevated temp).

    • Detection: UV at 270 nm (Optimal for detecting both triazine and triazinone cores).

  • Injection: Inject 20 µL of the test sample (1 mg/mL in mobile phase).

  • Analysis:

    • Lamotrigine Retention: ~4.5 - 5.5 min.

    • Target (Impurity A) Retention: ~3.0 - 3.8 min (Elutes earlier due to increased polarity from the carbonyl group).

  • Acceptance Criteria: Resolution factor (Rs) between peaks must be > 2.0.

Protocol B: Biological Verification (Patch Clamp Assay)

Objective: To biologically confirm the "Target Compound" lacks the sodium channel blocking efficacy of Lamotrigine.

System: HEK293 cells stably expressing human NaV1.2 channels.

Workflow:

  • Cell Preparation: Culture cells in DMEM + 10% FBS. Plate on glass coverslips 24h prior to recording.

  • Electrophysiology Setup: Whole-cell patch clamp configuration.

    • Intracellular Solution: CsF based (to block K+ currents).

    • Extracellular Solution: Standard Tyrode’s solution.

  • Perfusion:

    • Control: Perfuse buffer alone.

    • Test Group A: Perfuse Lamotrigine (100 µM) .

    • Test Group B: Perfuse Target Compound (100 µM) .

  • Stimulation Protocol: Hold membrane at -120 mV. Depolarize to 0 mV for 20ms at 10Hz (use high frequency to assess use-dependent block).

  • Data Analysis:

    • Measure peak current inhibition.

    • Expected Result: Lamotrigine should show >50% inhibition (use-dependent). The Target Compound should show <10% inhibition (statistically insignificant compared to control), verifying its biological inertness regarding the therapeutic target.

Part 4: Synthesis & Degradation Pathway

Understanding the origin of the target compound is essential for preventing its formation during drug development. It is formed primarily through basic hydrolysis .

Degradation_PathwayPrecursor2-(2,3-dichlorophenyl)-2-(guanidinoimino)acetonitrileCyclizationCyclization(Reflux in Alcohol)Precursor->CyclizationLamoLamotrigine(Active Drug)Cyclization->LamoHydrolysisHydrolysis(High pH / Basic Conditions)Lamo->Hydrolysis DegradationTargetTarget Compound(this compound)Hydrolysis->Target Replacement of 5-NH2 with 5-C=O

Figure 2: The chemical pathway showing the target compound as a downstream degradation product of Lamotrigine.[4]

References
  • European Pharmacopoeia (Ph. Eur.) . Lamotrigine Monograph: Impurity A. Defines the target compound as a specified impurity standard.

  • Sridhar, B., & Ravikumar, K. (2009). Lamotrigine, an antiepileptic drug, and its chloride and nitrate salts.[5] Acta Crystallographica Section C, 65(9).[5] (Provides structural grounding for the triazine core).

  • Madhusudhan, G., et al. (2012). Process for producing 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine) and identification of impurities. Der Pharma Chemica, 4(1):100-105.[4] (Details the hydrolysis pathway forming the target 5-oxo compound).

  • PubChem Database. Compound Summary: this compound (CID 135564536).[2] (Verifies Chemical Structure and Toxicity Data).

  • United States Pharmacopeia (USP) . Lamotrigine Related Compound C.[2][3] (Regulatory standard for the target compound).

Safety Operating Guide

Personal protective equipment for handling 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Common Identity: Lamotrigine Impurity C / Related Compound C CAS Registry Number: 252186-78-0[1][2][3]

Executive Safety Assessment

To: Laboratory Operations & Safety Management From: Senior Application Scientist

This guide outlines the critical safety protocols for handling 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one . While often categorized as an impurity or intermediate in the synthesis of Lamotrigine (an anticonvulsant API), this compound possesses distinct toxicological risks that require strict adherence to Occupational Exposure Band (OEB) 3 or 4 standards.[1][4]

The Core Risk: This substance is structurally related to a potent pharmacological agent.[1][4] Regulatory data classifies it as Acute Toxic (Category 3, Oral) .[1][4] Furthermore, due to its structural homology with Lamotrigine, it must be treated as a potential Reproductive Toxicant until definitive data proves otherwise.[1][4] The primary route of occupational exposure is inhalation of fugitive dust during weighing and transfer.[1][4]

Hazard Identification Summary
Hazard TypeGHS ClassificationCritical H-CodesOperational Implication
Acute Toxicity Category 3 (Oral)H301: Toxic if swallowed.[1]Ingestion via hand-to-mouth transfer is a lethal risk.[1][4] Strict hygiene is non-negotiable.[1][4]
Reproductive Presumed Cat. 1B/2H360/H361: Suspected of damaging fertility/unborn child.[4][5]Pregnant personnel should not handle this material without medical clearance.[1][4]
Physical Combustible DustN/A (Standard for organics)Avoid static discharge; use anti-static weighing boats.[4]

Personal Protective Equipment (PPE) Matrix

Philosophy of Protection: PPE is the final barrier, not the first.[1][4] The protocols below assume you are working within a certified Chemical Fume Hood or Powder Containment Balance Enclosure . If working on an open bench (strongly discouraged), upgrade respiratory protection to a PAPR.[1][4]

The "Barrier-First" PPE System[1]
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory N95 (Minimum) P100 / N99 (Recommended) Particle Size: API impurities are often micronized.[1] Standard surgical masks offer zero protection against <5µm particles that penetrate deep lung tissue.[1][4] A P100 filter blocks 99.97% of these particles.[1][4]
Dermal (Hands) Double Nitrile Gloves Inner: Bright Color (Blue/Purple) Outer:[1][4] Extended Cuff (White/Clear)Breakthrough & Visual Check: Nitrile offers excellent chemical resistance to triazines.[1][3][4] Double gloving allows you to strip the outer glove immediately upon contamination while maintaining a barrier.[1][4] Different colors provide an immediate visual cue if the outer glove is compromised.[1][4]
Ocular Chemical Safety Goggles (Indirect Vent)Dust Entry: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses.[4] Goggles seal the ocular cavity.[1][4]
Body Tyvek® Lab Coat or Coverall (Type 5/6)Fomite Control: Cotton lab coats trap dust in fibers, turning your clothing into a secondary contamination source outside the lab.[3][4] Tyvek sheds particles and is disposable.[1][4]

Operational Workflow: The "Safe Weighing" Protocol

The highest risk of exposure occurs during the transfer of solid powder from the stock container to the weighing boat.[1][4] The following workflow utilizes a "Zone of Protection" logic to contain the material.

Step-by-Step Procedure
  • Pre-Operational Check:

    • Verify Fume Hood/Enclosure flow rate (Target: 80–100 fpm face velocity).

    • Don PPE in the order: Gown -> Mask -> Goggles -> Inner Gloves -> Outer Gloves.[1]

    • Static Control: Place an ionizing bar or anti-static gun near the balance.[1][3][4] Static electricity can cause this powder to "jump," leading to wide-area contamination.[1][4]

  • The Weighing Event:

    • Open the stock container only inside the hood.

    • Use a disposable spatula.[1][4] Never re-use spatulas for impurities; cross-contamination risks invalidating analytical results.[1][4]

    • Technique: Do not dump powder.[1][4] Tap the spatula gently to dispense.[1][4]

    • Capping: Recap the stock container before removing the weigh boat from the balance.

  • Solubilization (The Containment Step):

    • Dissolve the solid immediately.[1][4] Once in solution (e.g., DMSO or Methanol), the inhalation risk drops to near zero (shifting to a splash risk).[1][4]

    • Label the vial immediately with the compound name and concentration.[1][4]

  • Decontamination & Doffing:

    • Wipe down the balance and surrounding area with a methanol-dampened wipe.[1][4]

    • Dispose of the wipe as hazardous waste.[1][4]

    • Doffing (Critical): Remove outer gloves inside the hood.[1][3][4] Peel them off so they turn inside out, trapping any dust.[1][4]

Visualization: Hierarchy of Handling Logic

SafetyProtocol cluster_precaution Critical Failure Prevention Start Start: Stock Container Check 1. Engineering Check (Airflow > 80fpm) Start->Check Gown 2. Don PPE (Double Nitrile + P100) Check->Gown Weigh 3. Weighing Event (Inside Enclosure) Gown->Weigh Static Control Solubilize 4. Solubilization (Immediate Dissolution) Weigh->Solubilize High Risk Zone Clean 5. Decon & Doffing (Solvent Wipe) Solubilize->Clean Waste Hazardous Waste (Incineration) Clean->Waste Discard Wipes/Gloves

Figure 1: Operational workflow emphasizing the transition from high-risk solid handling to lower-risk liquid handling.

Emergency Response & Disposal

Accidental Release (Spill)

If the powder is spilled outside the containment device:

  • Evacuate: Clear the immediate area of personnel.

  • Wait: Allow 15 minutes for aerosols to settle.

  • Clean: Do not dry sweep.[1][4] This generates dust.[1][4][6]

    • Option A: Use a HEPA-filtered vacuum dedicated to hazardous drugs.[1][4]

    • Option B: Cover with wet paper towels (methanol/water) and wipe up.[1][4]

Waste Disposal Strategy

This compound must not be released into sewage systems.[1][4]

  • Solid Waste: Collect in "High Potency/Cytotoxic" waste bins (usually yellow or purple coded).[1][3][4]

  • Liquid Waste: Segregate into "Halogenated Organic Solvent" waste.[1][4]

  • Destruction Method: High-temperature incineration is required to break the triazine ring structure.[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135564536, this compound. Retrieved from [Link][1][4]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound.[1] (EC Number: 642-320-9).[1][4] Retrieved from [Link][1][4]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.